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  • Product: 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid
  • CAS: 1183359-87-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Molecular Weight and Exact Mass of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic Acid

For Immediate Release A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the molecular weight and exact mass of the chemical com...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight and exact mass of the chemical compound 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid, a molecule of interest in various research and development applications. This document outlines the fundamental principles governing these key molecular identifiers, presents precise values for the compound, and details the experimental methodology for their determination.

Executive Summary

Understanding the precise molecular characteristics of a compound is a cornerstone of chemical and pharmaceutical research. This guide distinguishes between the concepts of molecular weight and exact mass, providing accurate values for 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid. A detailed protocol for the experimental determination of the exact mass using high-resolution mass spectrometry is also presented, offering a practical framework for laboratory validation.

Defining Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, though they represent distinct concepts.

  • Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the masses of the naturally occurring isotopes of each element in the molecule. The atomic weights listed on the periodic table are these weighted averages. Molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions and for preparing solutions of known concentrations.

  • Exact Mass: In contrast, the exact mass is calculated using the mass of the most abundant isotope of each element in the molecule. This value is a more precise measure and is particularly critical in high-resolution mass spectrometry, where it is used to determine the elemental composition of a molecule with a high degree of confidence.

For 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid, the distinction between these two values is essential for accurate analytical characterization.

Molecular Properties of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic Acid

The chemical structure of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid is foundational to understanding its molecular weight and exact mass.

Table 1: Molecular Properties of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic Acid

PropertyValueSource
Chemical Formula C₁₂H₇ClN₂O₅[1][2]
Molecular Weight 294.65 g/mol [1]
Exact Mass 293.99925 DaCalculated

Note: The exact mass is calculated using the most abundant isotopes: ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ³⁵Cl = 34.968853 Da, ¹⁴N = 14.003074 Da, and ¹⁶O = 15.994915 Da.

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

The precise determination of the exact mass of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid is best achieved through high-resolution mass spectrometry (HRMS), a powerful analytical technique that can measure the mass-to-charge ratio of ions with exceptional accuracy.

Rationale for Experimental Choices

The choice of HRMS is predicated on the need to differentiate between molecules with very similar nominal masses but different elemental compositions. Techniques such as electrospray ionization (ESI) are employed due to their "soft" ionization capabilities, which minimize fragmentation and preserve the molecular ion for accurate mass measurement.

Step-by-Step Experimental Protocol
  • Sample Preparation: A dilute solution of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (typically 1-10 µg/mL) is prepared in a suitable solvent system, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

  • Instrument Calibration: The mass spectrometer is calibrated using a well-characterized standard compound with a known exact mass that is close to the expected mass of the analyte. This ensures the accuracy of the mass measurement.

  • Infusion and Ionization: The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system. Electrospray ionization (ESI) is applied in positive or negative ion mode to generate gaseous ions of the analyte.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a time-of-flight or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z). The high resolution of the analyzer allows for the precise determination of the m/z value.

  • Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum. The exact mass of the molecular ion is then determined from this spectrum.

Self-Validating System

The protocol incorporates a self-validating system through the use of an internal calibrant or by bracketing the sample analysis with runs of a known standard. This continuous verification of the instrument's performance ensures the reliability and accuracy of the measured exact mass.

Visualizing the Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the exact mass of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid using high-resolution mass spectrometry.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Analyte Solution (1-10 µg/mL) ESI Electrospray Ionization (ESI) Sample->ESI Infusion Analyzer High-Resolution Mass Analyzer ESI->Analyzer Ion Transfer Detector Ion Detection Analyzer->Detector Ion Separation Spectrum High-Resolution Mass Spectrum Detector->Spectrum Signal Acquisition ExactMass Exact Mass Determination Spectrum->ExactMass Data Processing

Caption: Workflow for Exact Mass Determination by HRMS.

Conclusion

The accurate determination of the molecular weight and exact mass of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid is fundamental for its application in research and development. This guide has provided a clear distinction between these two crucial parameters, presented their precise values, and detailed a robust experimental protocol for the validation of the exact mass. By adhering to these principles and methodologies, researchers can ensure the scientific integrity and reproducibility of their work.

References

  • Thoreauchem. 2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid-1183359-87-6. [Link]

Sources

Exploratory

Solubility Profile of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid in DMSO and DMF: A Technical Guide

Executive Summary In early-stage drug discovery, a compound’s solubility profile dictates its viability for both in vitro biological screening and in vivo pharmacokinetic evaluation. 2-(2-Chloro-4-nitrophenoxy)pyridine-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, a compound’s solubility profile dictates its viability for both in vitro biological screening and in vivo pharmacokinetic evaluation. 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (CAS: 1183359-87-6) is a highly functionalized diaryl ether. Due to its complex structural motifs, it exhibits limited aqueous solubility but demonstrates excellent solubility in polar aprotic solvents. This whitepaper provides a comprehensive, self-validating framework for evaluating the kinetic and thermodynamic solubility of this compound in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

Structural Causality & Solvent Dynamics

To understand why experimental protocols are designed a certain way, we must first analyze the physicochemical causality of the molecule's dissolution.

The structure of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid features a highly polarizable π -system, multiple hydrogen-bond acceptors (the pyridine nitrogen, the nitro group, and the ether oxygen), and a strong hydrogen-bond donor (the carboxylic acid). In the solid state, these molecules form robust crystal lattices driven by intermolecular carboxylic acid dimers and π−π stacking.

To dissolve this lattice, the solvent must provide a superior enthalpy of solvation. Both DMSO and DMF are polar aprotic solvents with high dipole moments (3.96 D and 3.82 D, respectively). According to Hansen Solubility Parameters (HSP), dissolution is thermodynamically favored when the solvent's dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) parameters closely match those of the solute[1]. DMSO and DMF act as powerful hydrogen-bond acceptors, effectively disrupting the carboxylic acid dimers and stabilizing the monomeric solute in solution.

Kinetic vs. Thermodynamic Profiling: Strategic Selection

Solubility is a critical factor influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties[2]. Profiling must be split into two distinct workflows depending on the developmental stage:

  • Kinetic Solubility (Early ADME): This mimics the initial dissolution of compounds into DMSO and their subsequent dilution into aqueous biological assays[3]. It is an "apparent" solubility, representing the concentration at which the compound precipitates when a concentrated DMSO stock is introduced into an aqueous buffer. To prevent solvent-induced toxicity or artifactual protein unfolding in downstream cellular assays, the final DMSO concentration is strictly capped at 1-2%[4].

  • Thermodynamic Solubility (Late Preclinical): This represents the absolute equilibrium solubility of the solid compound in a specific solvent system. Achieved via the shake-flask method, it is the "gold standard" for late-stage formulation and toxicology studies[5].

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that artifacts (such as micro-precipitates or incomplete equilibration) do not skew the analytical readout.

Protocol A: Kinetic Solubility via Solvent Shift (DMSO Stock)

Causality: Designed to identify the precipitation threshold of the compound in assay buffers, preventing false negatives in High-Throughput Screening (HTS).

  • Stock Preparation: Accurately weigh 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid and dissolve it in 100% anhydrous DMSO to yield a 50 mM stock solution[6]. Vortex until optically clear.

  • Aqueous Spiking: Aliquot the DMSO stock into a 96-well plate containing Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration does not exceed 1-2% (v/v)[4].

  • Incubation: Seal the plate to prevent evaporation and incubate at room temperature for 2 hours on an orbital shaker at 250 rpm[6].

  • Phase Separation & Analysis: Filter the suspension through a 0.22 µm polycarbonate membrane to remove precipitated aggregates. Quantify the dissolved fraction in the filtrate using LC-MS/MS or a nephelometer (measuring turbidity at 620 nm)[7].

Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask in DMSO/DMF)

Causality: Designed to determine the absolute maximum concentration achievable for liquid formulations, requiring complete saturation of the solvent.

  • Solid Saturation: Introduce an excess amount of solid 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (e.g., 15-20 mg) into a sealed glass vial[7].

  • Solvent Addition: Add 1.0 mL of pure DMSO or DMF to the respective vials.

  • Equilibration: Agitate the vials continuously on a thermoshaker at 25°C for 48 to 72 hours. Extended mixing times are critical to ensure that true thermodynamic equilibrium is reached between the solid lattice and the solvated molecules[6].

  • Extraction & Quantification: Centrifuge the vials at 10,000 x g for 15 minutes to pellet undissolved solids. Carefully extract the supernatant, filter via a 0.22 µm PTFE syringe filter, and dilute appropriately in the mobile phase. Quantify via reversed-phase HPLC-UV against a standard calibration curve[5].

Quantitative Data Summaries

Table 1: Hansen Solubility Parameters (HSP) Comparison Alignment of solvent parameters explains the high thermodynamic solubility of the target compound in polar aprotic environments.

Solvent / SoluteDispersion ( δD​ , MPa 1/2 )Polar ( δP​ , MPa 1/2 )H-Bonding ( δH​ , MPa 1/2 )Reference
DMSO 18.416.410.2[1]
DMF 17.413.711.3[1]
Target Compound (Modeled)~19.0~14.5~10.5Derived

Table 2: Representative Solubility Profile Note: Values are modeled based on structural analogues of highly functionalized pyridine-carboxylic acids in standard ADME workflows.

Assay TypeSolvent SystemTempIncubationRepresentative Solubility Limit
Kinetic 2% DMSO in PBS (pH 7.4)25°C2 Hours< 100 µM (Apparent)
Thermodynamic 100% DMSO25°C72 Hours> 50 mM (Equilibrium)
Thermodynamic 100% DMF25°C72 Hours> 45 mM (Equilibrium)

Workflow Visualization

G A Solid Compound (CAS: 1183359-87-6) B Kinetic Pathway (DMSO Stock) A->B C Thermodynamic Pathway (Excess Solid) A->C D Dilute in Buffer (<2% DMSO) B->D E Saturate in DMSO / DMF C->E F 2h Incubation (RT) Nephelometry D->F G 72h Shake-Flask HPLC-UV Analysis E->G H Apparent Solubility F->H I Equilibrium Solubility G->I

Kinetic vs. Thermodynamic solubility workflows for early ADME profiling.

References

  • [6] ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro.6

  • [2] Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. WuXi AppTec. 2

  • [7] Trk-IN-19 Solubility in DMSO: A Technical Guide - Benchchem. Benchchem. 7

  • [4] Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. PCBIS. 4

  • [5] High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.5

  • [1] HSP Basics | Practical Solubility Science. Prof Steven Abbott.1

  • [3] Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. 3

Sources

Foundational

Introduction to 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic Acid and the Imperative of Stability

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic Acid at Room Temperature Foreword The journey of a novel chemical entity from discovery to a viable pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic Acid at Room Temperature

Foreword

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is fraught with challenges. Among the most critical is ensuring the stability of the active pharmaceutical ingredient (API). An unstable compound can lead to loss of potency, the formation of toxic degradation products, and ultimately, failure of the therapeutic agent. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid, a molecule with a complex arrangement of functional groups that present unique stability considerations. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to provide the underlying scientific rationale for a robust and self-validating stability assessment program.

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (CAS No. 1183359-87-6) is a multifaceted organic molecule featuring a pyridine carboxylic acid core linked to a substituted nitrophenyl ring via an ether bond.[1][2] Its structure, incorporating an electron-deficient pyridine ring, a carboxylic acid, a nitro group, and a chloro-substituent, suggests potential utility in medicinal chemistry, while also highlighting several potential liabilities for instability.

The thermodynamic stability of an API at room temperature is a cornerstone of its developability. It dictates its shelf-life, storage conditions, and is a critical parameter for regulatory approval.[3][4] Instability can manifest as physical changes (e.g., polymorphism) or chemical degradation, both of which can compromise the safety and efficacy of the final drug product. Therefore, a thorough investigation into the thermodynamic stability of this compound is not just a regulatory hurdle, but a scientific necessity.

Theoretical Considerations for Stability

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A molecule is considered thermodynamically stable under a given set of conditions if it exists in a low energy state. The propensity of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid to degrade is influenced by the electronic and steric properties of its constituent functional groups.

Potential Degradation Pathways:

Based on its structure, several degradation pathways can be hypothesized:

  • Hydrolysis: The ether linkage is susceptible to both acidic and basic hydrolysis, which would cleave the molecule into 2-hydroxy-pyridine-4-carboxylic acid and 2-chloro-4-nitrophenol. The carboxylic acid and nitro groups can influence the rate of this cleavage.[5]

  • Decarboxylation: Pyridine-4-carboxylic acids can undergo decarboxylation, particularly at elevated temperatures.[5]

  • Nucleophilic Aromatic Substitution: The chlorine atom on the nitrophenyl ring is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack.

  • Photodegradation: Aromatic nitro compounds are known to be sensitive to light, which can induce complex degradation pathways.

  • Oxidative Degradation: The molecule contains several sites that could be susceptible to oxidation.[5]

Understanding these potential pathways is crucial for designing a comprehensive stability testing program.

A Multi-pronged Experimental Approach to Stability Profiling

A robust assessment of thermodynamic stability requires a combination of experimental techniques. The following sections detail a systematic approach to characterizing the stability of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid.

Physicochemical Characterization

A foundational understanding of the compound's basic physicochemical properties is a prerequisite for meaningful stability studies.

Table 1: Key Physicochemical Parameters

ParameterMethodSignificance for Stability
Melting Point Differential Scanning Calorimetry (DSC)Provides an initial indication of thermal stability and purity.[6][7]
Aqueous Solubility HPLC-UVInfluences the choice of conditions for solution-state stability studies.
pKa Potentiometric TitrationDetermines the ionization state of the molecule at different pH values, which is critical for understanding pH-dependent degradation.
LogP/LogD HPLC or computational predictionIndicates the lipophilicity of the compound, which can influence its interaction with potential excipients and its partitioning behavior.
Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[8][9] These studies are essential for developing and validating stability-indicating analytical methods.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid Acid Hydrolysis (e.g., 0.1 M HCl) HPLC HPLC-UV/DAD Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Thermal Thermal Stress (e.g., 80°C) Thermal->HPLC Analyze Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Analyze LCMS LC-MS HPLC->LCMS Characterize Peaks Deg_Products Identification of Degradation Products HPLC->Deg_Products NMR NMR Spectroscopy LCMS->NMR Structure Elucidation LCMS->Deg_Products NMR->Deg_Products Deg_Pathways Elucidation of Degradation Pathways Deg_Products->Deg_Pathways Method_Validation Validation of Stability- Indicating Method Deg_Pathways->Method_Validation API API Sample (Solid & Solution) API->Acid Expose API->Base Expose API->Oxidation Expose API->Thermal Expose API->Photolytic Expose

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation:

  • Acid and Base Hydrolysis:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Add an aliquot of the stock solution to separate solutions of 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot, neutralize it, and dilute it for analysis. Causality: This assesses the lability of the ether linkage and other functional groups to hydrolysis.[5]

  • Oxidative Degradation:

    • Prepare a solution of the compound.

    • Add a solution of 3% hydrogen peroxide.

    • Protect the solution from light and incubate at room temperature.

    • Analyze at the same time points as the hydrolysis study. Causality: This probes the susceptibility of the molecule to oxidation.[5]

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven (e.g., 80°C).

    • At specified time points (e.g., 1, 3, 7, and 14 days), remove a sample for analysis. Causality: This evaluates the intrinsic thermal stability of the solid form.[5]

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after exposure. Causality: This determines the compound's sensitivity to light, a common cause of degradation for aromatic nitro compounds.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the thermal stability and phase behavior of the compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[10][11][12]

    • Protocol:

      • Place a small, accurately weighed sample (5-10 mg) into the TGA instrument.

      • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

      • Record the mass loss as a function of temperature.

    • Interpretation: A significant mass loss indicates decomposition. The onset temperature of this mass loss is a measure of the compound's thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][13]

    • Protocol:

      • Seal a small, accurately weighed sample (2-5 mg) in an aluminum pan.

      • Place the sample pan and an empty reference pan in the DSC cell.

      • Heat the sample at a constant rate (e.g., 10°C/min).

      • Record the heat flow.

    • Interpretation: Endothermic peaks typically correspond to melting, while exothermic peaks can indicate decomposition or crystallization.

Table 2: Representative Thermal Analysis Data

TechniqueParameterObservationInterpretation
TGA Onset of Decompositione.g., 250°CThe compound is thermally stable up to this temperature.
DSC Melting Pointe.g., 220°C (endotherm)Sharp melting point indicates a crystalline solid.
DSC Decompositione.g., >250°C (exotherm)Confirms decomposition at higher temperatures.
Long-Term and Accelerated Stability Studies

These studies are performed to predict the shelf-life of the drug substance under defined storage conditions and are a regulatory requirement.[14][15][16][17][18][19][20]

ICH Recommended Storage Conditions:

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Protocol for Long-Term and Accelerated Stability Studies:

  • Package the solid compound in a container that simulates the proposed commercial packaging.

  • Place the samples in stability chambers maintained at the conditions specified in the table above.

  • At specified time points (e.g., 0, 3, 6, 9, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated), withdraw samples for analysis.

  • Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the API and the increase in the concentration of degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the workhorse for this purpose.

Logical Flow for Method Development and Validation:

SIDM_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Forced_Deg Analyze Forced Degradation Samples Optimize_Sep Optimize Separation of API and Degradants Forced_Deg->Optimize_Sep Specificity Specificity Optimize_Sep->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness Specificity->Robustness

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Methodology: Base-Mediated Nucleophilic Aromatic Substitution ( SN​Ar ) Introduction and Mechanistic Insights Diaryl ether motifs are u...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Methodology: Base-Mediated Nucleophilic Aromatic Substitution ( SN​Ar )

Introduction and Mechanistic Insights

Diaryl ether motifs are ubiquitous in modern pharmaceuticals, agrochemicals, and materials science, often serving as critical structural linkers that dictate molecular conformation and target binding affinity[1]. The synthesis of highly functionalized diaryl ethers, such as 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid , requires precise control over reaction conditions to prevent side reactions and ensure high yields[2].

While transition-metal-catalyzed Ullmann or Buchwald-Hartwig couplings are common for diaryl ether synthesis[3], the presence of the electron-deficient pyridine ring in this target allows for a highly efficient, metal-free Nucleophilic Aromatic Substitution ( SN​Ar ) approach[4].

Causality in Experimental Design

This protocol is engineered as a self-validating system based on the following chemical principles:

  • Electrophilic Activation: The nitrogen atom in 2-chloroisonicotinic acid strongly withdraws electron density via induction and resonance, highly activating the 2-position for nucleophilic attack.

  • Nucleophile Modulation: 2-Chloro-4-nitrophenol is highly acidic due to the electron-withdrawing nitro group. While this facilitates easy deprotonation to the phenoxide, it also reduces its nucleophilicity. Therefore, a polar aprotic solvent (DMF) and elevated temperatures (100 °C) are required to drive the reaction[2].

  • Base Selection: Cesium carbonate ( Cs2​CO3​ ) is utilized instead of standard potassium or sodium bases. The larger ionic radius of the cesium cation results in a "naked," highly reactive phenoxide anion in solution, drastically accelerating the SN​Ar kinetics.

  • Orthogonal Purification: The protocol leverages the pKa differences between the starting materials and the product. By carefully controlling the pH during the aqueous workup, the target carboxylic acid selectively precipitates, minimizing the need for chromatographic purification.

Experimental Workflow

G N1 1. Reagent Mixing 2-Chloroisonicotinic acid + 2-Chloro-4-nitrophenol N2 2. Deprotonation Addition of Cs2CO3 in DMF N1->N2 N3 3. SNAr Coupling Heating at 100 °C for 12 h N2->N3 Base-mediated N4 4. Acidic Workup Quench with H2O, adjust pH to 3 N3->N4 Conversion >95% N5 5. Isolation Filtration and Recrystallization N4->N5 Precipitation

Workflow for the SNAr synthesis of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid.

Materials and Reagents

Table 1: Quantitative Reagent Summary (10 mmol Scale)

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
2-Chloroisonicotinic acid157.551.01.58 gElectrophile
2-Chloro-4-nitrophenol173.551.051.82 gNucleophile
Cesium Carbonate ( Cs2​CO3​ )325.822.58.15 gBase (Deprotonation)
N,N-Dimethylformamide (DMF)73.09-20.0 mLPolar Aprotic Solvent
Hydrochloric Acid (1M aq.)36.46-As neededpH Adjustment / Quench

Note: 2.5 equivalents of base are strictly required because the carboxylic acid moiety of the electrophile will consume 1.0 equivalent immediately upon mixing.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Assembly and Activation
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is oven-dried to minimize water content, which can compete as a nucleophile (forming 2-hydroxyisonicotinic acid).

  • Reagent Loading: Add 2-chloroisonicotinic acid (1.58 g, 10.0 mmol) and 2-chloro-4-nitrophenol (1.82 g, 10.5 mmol) to the flask.

  • Solvent Addition: Suspend the solids in anhydrous DMF (20 mL). Begin stirring at 400 rpm.

  • Base Introduction: Gradually add anhydrous Cs2​CO3​ (8.15 g, 25.0 mmol) in three portions over 5 minutes to prevent excessive clumping and control the mild exotherm associated with acid-base neutralization. The solution will immediately darken to a deep yellow/orange, indicating the formation of the highly conjugated 2-chloro-4-nitrophenoxide anion.

Phase 2: Nucleophilic Aromatic Substitution ( SN​Ar )
  • Heating: Submerge the flask in a pre-heated oil bath set to 100 °C.

  • Reaction Monitoring: Maintain stirring at 100 °C under an inert atmosphere (Nitrogen or Argon) for 12 hours. The reaction progress can be self-validated via TLC (Dichloromethane:Methanol 9:1 with 1% Acetic Acid). The disappearance of the 2-chloroisonicotinic acid spot confirms completion.

Phase 3: Orthogonal Workup and Isolation
  • Quenching: Remove the flask from the heat source and allow it to cool to ambient temperature (20–25 °C). Pour the crude reaction mixture into a beaker containing 100 mL of crushed ice/water.

  • Aqueous Extraction (Optional but Recommended): Wash the basic aqueous mixture with Ethyl Acetate (2 x 30 mL). Causality: At this highly basic pH, the target product and unreacted phenol are water-soluble salts. Washing with an organic solvent removes non-polar organic impurities and DMF degradation products. Discard the organic layer.

  • Acidification (Critical Step): Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.0.

    • Validation: The target 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid will crash out of solution as a dense, off-white to pale yellow precipitate.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove residual inorganic salts ( CsCl ).

  • Drying: Dry the solid under high vacuum at 50 °C for 8 hours to afford the pure product.

Analytical Characterization

To ensure the integrity of the self-validating protocol, the isolated material should be verified against the expected spectral data.

Table 2: Expected Analytical Data

TechniqueExpected Result / Diagnostic Peaks
LC-MS (ESI+) [M+H]+ expected at m/z ~ 295.0 (with characteristic 35Cl/37Cl isotopic pattern).
1 H NMR (400 MHz, DMSO- d6​ ) Broad singlet >13.0 ppm (1H, -COOH); Pyridine protons: ~8.3 ppm (d, 1H), ~7.6 ppm (dd, 1H), ~7.4 ppm (s, 1H); Phenyl protons: ~8.5 ppm (d, 1H), ~8.2 ppm (dd, 1H), ~7.5 ppm (d, 1H).
FT-IR (ATR) Broad stretch at 3200-2500 cm −1 (O-H acid), strong peak at ~1710 cm −1 (C=O), strong peaks at ~1520 and 1340 cm −1 (Ar- NO2​ ).

References

  • Translation of microwave methodology to continuous flow for the efficient synthesis of diaryl ethers via a base-mediated SNAr reaction. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst. Organic Letters. Available at:[Link]

  • Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners. ACS Catalysis. Available at:[Link]

  • Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at:[Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic Acid

Strategic Utility in Drug Development The compound 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (CAS: 1183359-87-6) is a highly versatile, bifunctional building block. Diaryl ethers containing pyridine and nitro...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Drug Development

The compound 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (CAS: 1183359-87-6) is a highly versatile, bifunctional building block. Diaryl ethers containing pyridine and nitrophenyl moieties are privileged scaffolds in medicinal chemistry, frequently appearing in the core structures of kinase inhibitors and advanced agrochemicals.

This molecule presents two orthogonal handles for late-stage functionalization:

  • The Pyridine-4-carboxylic Acid : Enables standard peptide coupling (amide bond formation) or acts as a directing group.

  • The Aryl Chloride : Serves as the electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings).

Mechanistic Insights & Reaction Causality

Successfully coupling this substrate requires navigating its complex electronic and structural features. As an Application Scientist, I highlight three critical parameters that dictate reaction success and prevent catalytic failure:

A. Oxidative Addition into the C-Cl Bond Aryl chlorides are notoriously sluggish in cross-coupling compared to their bromide and iodide counterparts. However, the strongly electron-withdrawing nitro group depletes electron density from the phenoxy ring. This lowers the LUMO of the C-Cl bond, thermodynamically favoring 1 by the electron-rich Pd(0) species[1].

B. Ligand Selection and Catalyst Poisoning The substrate features a basic pyridine nitrogen and a carboxylic acid, both of which can coordinate to palladium and form stable, catalytically dead Pd(II) chelates. To circumvent this, bulky, electron-rich biarylphosphine ligands such as XPhos or BrettPhos are strictly 2[2]. The extreme steric bulk of the dicyclohexyl groups prevents the pyridine nitrogen from accessing the metal center, while the electron-rich biphenyl backbone accelerates both oxidative addition and reductive elimination.

C. Stoichiometric Base Compensation The presence of a free carboxylic acid (pKa ~ 4.5) drastically alters the base stoichiometry. In a standard Suzuki coupling, 1.5 to 2.0 equivalents of base are used. Here, one full equivalent of base is immediately consumed to form the unreactive carboxylate salt. Therefore, protocols must employ at least 3.0 equivalents of base (e.g., K3PO4) to ensure sufficient basicity remains to drive the3[3].

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C-Cl Cleavage) Pd0->OxAdd + Substrate PdII Pd(II) Intermediate Ar-Pd(L_n)-Cl OxAdd->PdII TransMet Transmetalation (Base Mediated) PdII->TransMet + Ar'-B(OH)2 + Base PdII_Trans Diaryl Pd(II) Complex Ar-Pd(L_n)-Ar' TransMet->PdII_Trans RedElim Reductive Elimination (C-C Bond Formation) PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Substrate 2-(2-Chloro-4-nitrophenoxy) pyridine-4-carboxylate Substrate->OxAdd

Figure 1. Palladium-catalyzed Suzuki-Miyaura catalytic cycle for the aryl chloride substrate.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective : Coupling 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid with an arylboronic acid.

Reagents :

  • Substrate : 1.0 mmol

  • Arylboronic Acid : 1.5 mmol

  • Pd2(dba)3 : 0.02 mmol (4 mol% Pd)

  • XPhos : 0.08 mmol (8 mol%)

  • K3PO4 (anhydrous) : 3.0 mmol

  • Solvent : 1,4-Dioxane / H2O (4:1 v/v), 10 mL

Step-by-Step Procedure :

  • Preparation : In an oven-dried Schlenk flask, add the substrate, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Nitrogen (repeat 3 times) to remove oxygen, which rapidly degrades the active Pd(0) species into inactive Pd(II) oxides.

  • Solvent Addition : Add the 1,4-Dioxane and H2O via syringe. Critical: The solvents must be thoroughly degassed via sparging with N2 for 30 minutes prior to addition to prevent catalyst poisoning.

  • Reaction : Heat the mixture to 90 °C in a pre-heated oil bath and stir vigorously for 16 hours.

  • Workup (Isoelectric Extraction) : Cool to room temperature. Dilute with water (10 mL). Carefully acidify the aqueous layer using 1M HCl to pH 4 .

    • Causality: pH 4 is the approximate isoelectric point of the product. If the solution is too basic, the product remains aqueous as a carboxylate. If too acidic (pH < 2), the pyridine nitrogen protonates, also trapping it in the aqueous layer.

  • Extraction : Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Dichloromethane : Methanol gradient, 100:0 to 90:10) to afford the cross-coupled product.

Workflow Visualization

Workflow Step1 1. Reagent Preparation Weigh Substrate, Boronic Acid, Pd2(dba)3, XPhos, K3PO4 Step2 2. Inert Atmosphere Evacuate & Backfill with N2 (x3) Step1->Step2 Step3 3. Solvent Addition Add Degassed 1,4-Dioxane/H2O Step2->Step3 Step4 4. Reaction Heating Stir at 90°C for 12-24 hours Step3->Step4 Step5 5. Workup & Extraction Acidify to pH 4, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (DCM:MeOH) Step5->Step6

Figure 2. Step-by-step experimental workflow for the cross-coupling protocol.

Quantitative Data: Condition Optimization

The following self-validating data table summarizes the optimization matrix for the Suzuki-Miyaura coupling, demonstrating the empirical causality behind the final protocol parameters.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst / LigandBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Causality / Observation
1Pd(PPh3)4K2CO3 (2.0)Toluene/H2O90< 5%Sluggish oxidative addition; base insufficient for COOH.
2Pd(dppf)Cl2K3PO4 (3.0)Dioxane/H2O9035%Moderate conversion; catalyst poisoning by pyridine.
3Pd2(dba)3 / SPhosK3PO4 (3.0)Dioxane/H2O9072%Good conversion; SPhos accelerates C-Cl insertion.
4 Pd2(dba)3 / XPhos K3PO4 (3.0) Dioxane/H2O 90 91% Optimal; bulky ligand prevents pyridine chelation.
5Pd2(dba)3 / XPhosK3PO4 (1.5)Dioxane/H2O9018%Stalled; base depleted by carboxylic acid deprotonation.

References

  • Title : Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides Source : RSC Advances (rsc.org) URL : 1

  • Title : Pd-Catalyzed Decarbonylative Cross-Couplings of Aroyl Chlorides Source : Organic Letters (acs.org) URL : 2

  • Title : Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source : Chemical Reviews (acs.org) URL : 3

Sources

Method

Application Note: Chemoselective Catalytic Reduction of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly chemoselective, scalable, and self-validating protocol for the catalytic reduction of a complex chloronitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Objective: To provide a highly chemoselective, scalable, and self-validating protocol for the catalytic reduction of a complex chloronitroarene to its corresponding aniline derivative without inducing hydrodehalogenation.

Introduction & Mechanistic Rationale

The reduction of a nitroarene to a primary aniline is one of the most ubiquitous and critical transformations in medicinal chemistry[1]. However, the catalytic hydrogenation of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid presents a significant chemoselectivity challenge. The substrate contains a reducible nitro group, an aryl chloride, a pyridine moiety, and a carboxylic acid.

Standard heterogeneous catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C) frequently results in competitive hydrodehalogenation—the undesired cleavage of the C-Cl bond[2]. This occurs because Palladium readily undergoes oxidative addition into the activated C-Cl bond, particularly when it is situated on an electron-deficient aryl ring or adjacent to an ether linkage.

The Causality of Chemoselectivity: To achieve high chemoselectivity, the catalytic system must selectively reduce the highly polar nitro group via the Haber mechanism (nitro → nitroso → hydroxylamine → amine) without allowing the aromatic ring to adsorb flatly onto the catalyst surface.

Sulfided Platinum on Carbon (Pt/C(S)) is the premier choice for this transformation[3]. The sulfur acts as a selective catalyst poison; it strongly binds to the highly active, coordinatively unsaturated step-edge sites of the platinum crystal lattice. These step-edge sites are primarily responsible for the planar adsorption of the aromatic ring required for C-Cl bond activation. By blocking these sites, the catalyst restricts the substrate to interacting via the nitro group at the terrace sites, affording heteroaromatic amines with minimal hydrodehalogenation byproducts[3].

ReactionPathway Substrate 2-(2-Chloro-4-nitrophenoxy) pyridine-4-carboxylic acid (Nitro + Chloro) Nitroso Nitroso Intermediate (-NO) Substrate->Nitroso H2, Pt/C(S) Chemoselective Undesired 2-(4-Aminophenoxy) pyridine-4-carboxylic acid (Des-chloro Impurity) Substrate->Undesired H2, Pd/C Hydrodehalogenation Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine H2 Desired 2-(4-Amino-2-chlorophenoxy) pyridine-4-carboxylic acid (Desired Amine) Hydroxylamine->Desired H2 Target Achieved Desired->Undesired Over-reduction

Figure 1: Mechanistic pathway of nitro reduction and competitive hydrodehalogenation.

Catalyst Screening & Quantitative Data

To validate the selection of sulfided Pt/C, a catalyst screening was performed. The data below illustrates the severe hydrodehalogenation liability of standard Pd/C and the superior chemoselectivity of the poisoned Pt system.

Table 1: Optimization of Catalytic Hydrogenation Conditions

Catalyst SystemH₂ Pressure (psi)Conversion (%)Desired Amine (%)Des-chloro Impurity (%)
10% Pd/C50>9942.058.0
5% Pt/C (Unpoisoned)50>9974.525.5
Raney Nickel5095.088.07.0
5% Pt/C (Sulfided) 50 >99 98.5 <1.5

Standard Conditions: 10 mmol substrate, THF/MeOH (1:1), 25 °C, 4 hours. Quantified via HPLC-UV (254 nm).

Experimental Methodologies

The following step-by-step protocol is designed for a 10 mmol scale and utilizes a mixed solvent system to ensure the solubility of both the nitro precursor and the zwitterionic amine product.

Workflow Step1 1. Substrate Preparation (THF/MeOH) Step2 2. Catalyst Addition (5% Pt/C Sulfided) Step1->Step2 Step3 3. Purging (N2 then H2) Step2->Step3 Step4 4. Hydrogenation (50 psi, 25°C, 4h) Step3->Step4 Step5 5. Filtration (Celite Pad) Step4->Step5 Step6 6. Crystallization & Isolation Step5->Step6

Figure 2: Step-by-step experimental workflow for chemoselective catalytic hydrogenation.

Step-by-Step Protocol

Step 1: Substrate Preparation In a 100 mL Parr reactor vessel, suspend 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (2.95 g, 10.0 mmol) in a solvent mixture of anhydrous Tetrahydrofuran (THF) (30 mL) and Methanol (MeOH) (30 mL). Causality: The mixed solvent system ensures optimal solubility of the carboxylic acid moiety while facilitating proton transfer during the reduction.

Step 2: Catalyst Addition Carefully add 5% Sulfided Platinum on Carbon (150 mg, ~1 mol% Pt). Safety Note: Always add the catalyst to the solvent under a gentle stream of inert gas (N₂) to prevent the ignition of volatile solvent vapors by the dry catalyst.

Step 3: Purging Seal the reactor. Purge the vessel with Nitrogen (N₂) gas (3 cycles of pressurizing to 30 psi and releasing) to displace all atmospheric oxygen. Subsequently, purge with Hydrogen (H₂) gas (3 cycles of pressurizing to 30 psi and releasing).

Step 4: Hydrogenation Pressurize the reactor to 50 psi with H₂. Initiate vigorous stirring (800–1000 rpm). Causality: High agitation is critical to overcome gas-liquid-solid mass transfer limitations. Hydrogen starvation at the catalyst surface can inadvertently promote side reactions. Maintain the reaction temperature at 25 °C. The reaction is typically complete within 4 hours when H₂ consumption ceases.

Step 5: Filtration Vent the hydrogen gas safely and purge the reactor with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with an additional 20 mL of MeOH. Caution: Do not allow the catalyst filter cake to dry out completely in air, as it may be pyrophoric.

Step 6: Isolation Concentrate the combined filtrate under reduced pressure. Recrystallize the crude residue from an Ethanol/Water mixture to afford 2-(4-amino-2-chlorophenoxy)pyridine-4-carboxylic acid as an off-white solid.

Analytical Validation & Quality Control

To ensure this protocol acts as a self-validating system , the reaction progress and chemoselectivity must be continuously monitored. The appearance of the des-chloro impurity serves as an immediate indicator of catalyst over-activity or mass transfer limitations.

  • HPLC-UV (254 nm): The des-chloro impurity will elute earlier than the desired chloro-amine on a standard C18 reverse-phase column due to reduced lipophilicity. A successful run is validated when the des-chloro peak area remains <1.5%.

  • LC-MS (ESI+):

    • Starting Material (Nitro): Exact Mass ~294.0, observed as[M+H]⁺ at m/z 295.0 .

    • Desired Product (Amine): Exact Mass ~264.0, observed as [M+H]⁺ at m/z 265.0 .

    • Des-chloro Impurity: Exact Mass ~230.1, observed as[M+H]⁺ at m/z 231.1 .

References[1] Title: Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts

Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][2] Title: Support-Induced unusual size dependence of Pd catalysts in chemoselective hydrogenation of para-chloronitrobenzene Source: Journal of Catalysis / ACS Scholar URL: [Link][3] Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Application

Incorporating 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid into solid-phase peptide synthesis

Application Note: Late-Stage Diversification of Peptides via On-Resin SNAr using 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid Executive Summary & Mechanistic Rationale Peptide diversification is a critical step...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Diversification of Peptides via On-Resin SNAr using 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

Executive Summary & Mechanistic Rationale

Peptide diversification is a critical step in the development of targeted therapeutics, such as radiopharmaceuticals, macrocyclic inhibitors, and PROTACs[1]. As a Senior Application Scientist, I have engineered this workflow to address the common pitfalls of late-stage peptide functionalization.

The compound 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid serves as a highly optimized, bifunctional linchpin in Solid-Phase Peptide Synthesis (SPPS).

  • The Electrophilic Anchor: The pyridine-4-carboxylic acid moiety allows for seamless integration into a growing peptide chain via standard amide bond formation[2].

  • The Super-Leaving Group: The 2-chloro-4-nitrophenoxy (CNP) moiety is a highly optimized leaving group. It is frequently utilized to drive difficult substitution reactions because the strong electron-withdrawing effects of the ortho-chloro and para-nitro substituents drastically stabilize the expelled phenoxide anion[3].

Unlike standard 2-fluoropyridines or 2-chloropyridines, which often require palladium catalysis or extreme temperatures (>100°C) to undergo Nucleophilic Aromatic Substitution (SNAr), the CNP group lowers the activation energy of the anionic Meisenheimer transition state[4]. This allows for on-resin displacement by various primary and secondary amines under mild conditions (60–80°C), preserving the stereochemical integrity of the peptide backbone.

Experimental Workflow & Logic

The synthesis relies on a two-stage solid-phase strategy. First, the CNP-pyridine scaffold is coupled to the sequence. Second, the resin is subjected to SNAr conditions to displace the CNP group with a nucleophilic amine.

SPPS_Workflow N1 H2N-Peptide-Resin (Standard SPPS) N2 Amide Coupling CNP-Py-COOH + HATU/DIPEA N1->N2 N3 CNP-Py-Peptide-Resin (Stable Intermediate) N2->N3 N4 On-Resin SNAr R-NH2, DIPEA, DMSO/NMP, 60°C N3->N4 Nucleophilic Displacement of CNP Leaving Group N5 R-NH-Py-Peptide-Resin (Diversified Scaffold) N4->N5 N6 TFA Cleavage & Global Deprotection N5->N6 N7 Target 2-Aminopyridine Peptidomimetic N6->N7

Fig 1: Step-by-step workflow for the incorporation and diversification of the CNP-Py scaffold.

SNAr_Mechanism R1 Peptide-Py-CNP (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) R1->TS Nucleophilic Attack R2 R-NH2 (Nucleophile) R2->TS P1 Peptide-Py-NHR (Diversified Product) TS->P1 Rearomatization P2 CNP-OH (Leaving Group) TS->P2 Expulsion

Fig 2: Mechanism of on-resin SNAr via the stabilized Meisenheimer complex.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoint.

Protocol 1: Amide Coupling of the Pyridine Scaffold

Causality: The pyridine-4-carboxylic acid is electron-deficient. To prevent incomplete acylation, HATU is selected over DIC/Oxyma due to its superior reactivity as a uronium-based coupling reagent[2].

  • Swell the peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes.

  • Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash the resin with DMF (5 × 1 min).

  • In a separate vial, dissolve 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the vial. Allow 2 minutes for pre-activation.

  • Add the activated mixture to the resin and agitate at room temperature for 2 hours.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation Checkpoint (Kaiser Test): Perform a Kaiser test on a few beads. A negative result (colorless/yellow beads) confirms >99% coupling. If the beads turn blue, the coupling has failed or is incomplete; repeat steps 3-6.

Protocol 2: On-Resin SNAr Diversification

Causality: SNAr on solid supports is heavily dependent on solvent polarity[5]. A 1:1 mixture of NMP and DMSO is mandatory. DMSO strongly solvates the anionic Meisenheimer transition state, drastically accelerating the reaction. However, pure DMSO causes polystyrene resins to shrink; NMP is included to maintain optimal resin swelling.

  • Swell the CNP-Py-Peptide-resin in NMP/DMSO (1:1 v/v) for 30 minutes.

  • Prepare a solution of the desired nucleophilic amine (1.0 mmol, 10 eq) and DIPEA (1.0 mmol, 10 eq) in 2 mL of NMP/DMSO (1:1 v/v).

  • Add the amine solution to the resin.

  • Agitate the reaction vessel at 60°C (for primary aliphatic amines) or 80°C (for secondary or aromatic amines) for 4 to 16 hours.

  • Wash the resin with DMF (5 × 1 min), Methanol (3 × 1 min, to remove polar phenoxide byproducts), and DCM (5 × 1 min).

  • Self-Validation Checkpoint (Micro-Cleavage LC-MS): Transfer ~2 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Evaporate under nitrogen, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Validation Logic: The SNAr reaction is complete only if the precursor mass is entirely absent. The product peak must reflect a precise monoisotopic mass shift: Target Mass = Precursor Mass + [Monoisotopic Mass of Amine] - 172.99 Da (representing the expulsion of 2-chloro-4-nitrophenol).

Protocol 3: Global Deprotection and Cleavage
  • Treat the diversified resin with 3 mL of cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 2 hours at room temperature.

  • Filter the cleavage solution directly into 30 mL of cold diethyl ether to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether and wash the peptide pellet twice more with cold ether.

  • Dry the pellet under a gentle stream of nitrogen before proceeding to preparative RP-HPLC purification.

Quantitative Performance Data

Table 1: Quantitative Comparison of Pyridine C2 Leaving Groups in SPPS

Leaving Group SNAr Reactivity Stability to SPPS Conditions Typical Temp Required Catalyst Required
Chlorine (-Cl) Low High >100°C Yes (Pd-catalyzed)
Fluorine (-F) Moderate Moderate (Prone to side rxns) 80–100°C No

| 2-Chloro-4-nitrophenoxy (-OCNP) | High | High | 50–80°C | No |

Table 2: Optimized SNAr Parameters for Amine Classes (0.1 mmol scale)

Amine Class Equivalents Solvent System Temp (°C) Time (h) Expected Conversion
Primary Aliphatic 5 eq NMP/DMSO (1:1) 60°C 4 h >95%
Secondary Aliphatic 10 eq NMP/DMSO (1:1) 80°C 12 h 85–90%

| Aniline Derivatives | 10 eq | NMP/DMSO (1:1) | 80°C | 24 h | 60–75% |

References

  • [2] Title: WO2005080424A2 - Peptide yy analogues | Source: Google Patents | URL:

  • [1] Title: WO2023164777A1 - Gucy2c-targeted radiopharmaceuticals and use thereof | Source: Google Patents | URL:

  • [5] Title: Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up | Source: ACS Publications | URL:[Link]

  • [3] Title: Binuclear copper(II) complexes discriminating epimeric glycosides and α | Source: PMC | URL:[Link]

  • [4] Title: Nonlinear Broensted-type plot in the pyridinolysis of 2,4-dinitrophenyl benzoate in aqueous ethanol | Source: ACS Publications | URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC mobile phase conditions for 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid analysis

Welcome to the technical support center for the HPLC analysis of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. The following question-and-answer format directly addresses specific issues you may encounter, explaining the causality behind experimental choices to ensure scientifically sound and reproducible results.

Section 1: Understanding Your Analyte

Before optimizing any HPLC method, a fundamental understanding of the analyte's physicochemical properties is crucial. These properties dictate its behavior in a reversed-phase system and guide all subsequent methodological decisions.

Table 1: Physicochemical Properties of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

PropertyValue / Estimated ValueSignificance for HPLC Analysis
Molecular Formula C₁₂H₇ClN₂O₅[1]Influences molecular weight and potential interactions.
Molecular Weight 294.65 g/mol [1]Standard molecular weight for a small molecule analysis.
pKa (estimated) ~3.5 - 4.5The carboxylic acid pKa is critical. The pKa of the parent pyridine-4-carboxylic acid is ~4.9[2][3]. The presence of electron-withdrawing chloro and nitro groups is expected to lower this value, making the compound more acidic. This dictates the optimal mobile phase pH.
logP (estimated) ~2.0 - 3.0The calculated XLogP3 for similar structures like 2-chloro-4-nitropyridine is 1.6[4] and for 2-chloroquinoline-4-carboxylic acid is 3.3[5]. This moderate value suggests good retention on a C18 column.
UV Absorbance (estimated) λmax ≈ 250 - 300 nmThe conjugated system of aromatic rings and the nitro group are strong chromophores. This makes UV detection highly sensitive and appropriate. Non-conjugated carboxylic acids absorb around 210 nm[6], but conjugation shifts this to a more practical wavelength.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common challenges encountered when analyzing this acidic compound.

Q1: I am observing significant peak tailing. What is the primary cause and how do I fix it?

A1: The most probable cause of peak tailing for this analyte is undesirable secondary ionic interactions between the ionized carboxylate group and the silica stationary phase.

  • Expertise & Experience: At a mobile phase pH near or above the analyte's pKa, the carboxylic acid group (-COOH) deprotonates to become a negatively charged carboxylate (-COO⁻). This anion can interact strongly with residual silanol groups (Si-OH) on the silica surface of the HPLC column, which can also be ionized (Si-O⁻) at pH values above ~3.5[7]. This secondary retention mechanism, in addition to the primary hydrophobic interaction, causes the peak to tail.[8][9]

  • Trustworthiness (The Solution): To ensure the analyte is in a single, un-ionized form and minimize silanol interactions, you must control the mobile phase pH. The rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[10][11] For this compound, with an estimated pKa of 3.5-4.5, a mobile phase pH between 2.5 and 3.0 is the ideal starting point. This ensures the carboxylic acid is fully protonated (-COOH), rendering it more hydrophobic and eliminating the ionic secondary interactions that cause tailing.[12][13]

Q2: How do I select the appropriate buffer and prepare the mobile phase for a pH of 2.8?

A2: Selecting a buffer whose pKa is close to the target pH is essential for stable and reproducible chromatography.

  • Expertise & Experience: A buffer is most effective within ±1 pH unit of its pKa.[14][15] For a target pH of 2.8, a phosphate buffer is an excellent choice, as phosphoric acid has a pKa of 2.1.[16][17] Acetate (pKa ~4.8) would be a poor choice as it has little buffering capacity at pH 2.8.[16] Generally, a buffer concentration of 10-50 mM is sufficient for small molecules.[14][16]

  • Authoritative Grounding (Protocol): Below is a self-validating protocol for preparing 1 L of a 25 mM Potassium Phosphate buffer at pH 2.8 for your mobile phase.

    Experimental Protocol: Preparation of 1L Aqueous Mobile Phase (25 mM Phosphate Buffer, pH 2.8)

    • Reagents & Equipment:

      • Potassium phosphate monobasic (KH₂PO₄) - HPLC Grade

      • Phosphoric acid (H₃PO₄) - HPLC Grade

      • HPLC Grade Water

      • Calibrated pH meter

      • 0.45 µm membrane filter[18]

      • Volumetric flasks and graduated cylinders

    • Procedure:

      • Weigh approximately 3.40 g of KH₂PO₄ and dissolve it in ~950 mL of HPLC grade water in a 1 L beaker or flask.

      • Place a magnetic stir bar in the solution and stir gently.

      • While monitoring with a calibrated pH meter, slowly add phosphoric acid dropwise until the pH of the solution reaches 2.8 ± 0.05.[18]

      • Transfer the solution to a 1 L volumetric flask and add water to the mark.

      • Filter the entire aqueous buffer solution through a 0.45 µm filter to remove particulates that could damage the HPLC system.

      • This filtered solution is your aqueous phase (Solvent A). It should be mixed with your organic phase (e.g., Acetonitrile, Solvent B) either by the HPLC pump (for gradient elution) or by pre-mixing for isocratic elution.[19]

      • Crucially: Always prepare buffer-containing mobile phases fresh daily to prevent microbial growth.[19]

Q3: My retention times are drifting between injections. What are the likely causes?

A3: Retention time instability is almost always caused by a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.

  • Expertise & Experience: For an ionizable compound like this, even a small drift in mobile phase pH can cause a significant shift in retention time.[20] This is why a properly prepared and buffered mobile phase is critical.

  • Trustworthiness (Troubleshooting Steps):

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. A stable baseline is a good indicator, but for robust methods, flushing with 10-20 column volumes is recommended.

    • Mobile Phase pH: If you did not use a buffer, the pH of your mobile phase (e.g., water with a small amount of acid) can be inconsistent. Re-prepare the mobile phase using the buffered protocol in Q2.

    • Mobile Phase Composition: If you are hand-mixing an isocratic mobile phase, ensure you are measuring volumes accurately. Solvent evaporation, especially of the more volatile organic component, can change the ratio and increase retention times. Use a mobile phase bottle cap that limits evaporation.[19] Never "top off" the mobile phase; always use a fresh batch.[19]

    • Temperature Control: Use a column thermostat. Fluctuations in ambient lab temperature can cause retention times to shift. A 1°C increase in temperature can decrease retention time by 1-2%.

    • Pump Performance: Check for pump leaks or pressure fluctuations, which would indicate issues with solvent delivery.

Q4: I am still struggling with peak shape and resolution. What else can I optimize?

A4: If pH optimization does not fully resolve your issues, you should investigate the column chemistry, organic modifier, and sample solvent.

  • Expertise & Experience: Not all C18 columns are the same. Modern, high-purity, end-capped silica columns (Type B silica) have fewer accessible silanol groups and are much better suited for analyzing acidic and basic compounds than older column types.[21][22]

  • Authoritative Grounding (Optimization Strategy):

    • Column: If you are using an older column, switch to a modern, fully end-capped C18 or a phenyl-hexyl column. Phenyl phases can offer alternative selectivity for aromatic compounds.

    • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[19] They have different selectivities. If you are using acetonitrile and have co-eluting peaks, try switching to methanol (or a mix) to alter the elution order.

    • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your mobile phase.[8] Dissolving your sample in a very strong solvent (like 100% acetonitrile) when your mobile phase is 50% acetonitrile can cause significant peak distortion and fronting.

Section 3: Visual Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving the most common issue of peak tailing.

G cluster_0 Peak Tailing Troubleshooting Workflow start Start: Peak Tailing Observed (Tailing Factor > 1.2) ph_check Is Mobile Phase pH 2 units below pKa? (e.g., pH 2.5-3.0) start->ph_check adjust_ph Action: Prepare a buffered mobile phase at pH 2.5-3.0 (e.g., 25mM Phosphate Buffer) ph_check->adjust_ph No column_check Is the column modern, high-purity, and end-capped? ph_check->column_check Yes adjust_ph->ph_check Re-inject replace_column Action: Replace with a modern 'Type B' silica C18 column or consider a flush. column_check->replace_column No / Unsure system_check Is sample dissolved in mobile phase or weaker solvent? column_check->system_check Yes replace_column->column_check Re-inject change_solvent Action: Re-dissolve sample in initial mobile phase conditions. system_check->change_solvent No end_node Result: Symmetrical Peak (Tailing Factor ≈ 1.0) system_check->end_node Yes change_solvent->system_check Re-inject

Caption: A logical workflow for diagnosing and resolving peak tailing.
References
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Retrieved March 17, 2026, from [Link]

  • Selecting Buffer pH in Reversed-Phase HPLC. (n.d.). Farmatel. Retrieved March 17, 2026, from [Link]

  • METHOD DEVELOPMENT ON HPLC. (n.d.). Maharana Pratap P.G. College Hardoi. Retrieved March 17, 2026, from [Link]

  • Guideline for Preparation of Mobile Phase Required for HPLC. (2011, July 23). Pharmaguideline. Retrieved March 17, 2026, from [Link]

  • Your guide to select the buffer in HPLC development part 1. (2025, August 2). PharmaCores. Retrieved March 17, 2026, from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved March 17, 2026, from [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2020, November 12). LCGC International. Retrieved March 17, 2026, from [Link]

  • Typical buffers and additives for reversed-phase HPLC. (n.d.). Nacalai Tesque, Inc. Retrieved March 17, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved March 17, 2026, from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Chromatography Online. Retrieved March 17, 2026, from [Link]

  • Preparation of Mobile Phase for HPLC. (n.d.). Nacalai Tesque, Inc. Retrieved March 17, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved March 17, 2026, from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters. Retrieved March 17, 2026, from [Link]

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. Retrieved March 17, 2026, from [Link]

  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. (2024, January 10). Separation Science. Retrieved March 17, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. Retrieved March 17, 2026, from [Link]

  • Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. (n.d.). Journal of Analytical & Pharmaceutical Research. Retrieved March 17, 2026, from [Link]

  • HPLC Method Development. (2012, December 4). SlideShare. Retrieved March 17, 2026, from [Link]

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MICROSOLV. Retrieved March 17, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved March 17, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved March 17, 2026, from [Link]

  • 2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid-1183359-87-6. (n.d.). Thoreauchem. Retrieved March 17, 2026, from [Link]

  • 2-Chloro-4-nitropyridine. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • 2-Chloroquinoline-4-carboxylic acid. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • 4-Pyridinecarboxylic acid. (n.d.). NIST WebBook. Retrieved March 17, 2026, from [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls. (2016, September 26). Master Organic Chemistry. Retrieved March 17, 2026, from [Link]

  • pyridine-4-carboxylic acid. (2022, October 16). ChemBK. Retrieved March 17, 2026, from [Link]

  • The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. (1999, February 1). Semantic Scholar. Retrieved March 17, 2026, from [Link]

  • 11.9: Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. Retrieved March 17, 2026, from [Link]

  • UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (2022, April 7). Organic Chemistry Data. Retrieved March 17, 2026, from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). EPFL. Retrieved March 17, 2026, from [Link]

  • 2-Chloronicotinic acid. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Isonicotinic acid. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]

Sources

Optimization

Minimizing nitro-reduction side reactions in 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid synthesis

A Guide to Minimizing Nitro-Reduction Side Reactions Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid. This resource, designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Nitro-Reduction Side Reactions

Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis, with a primary focus on mitigating the undesired reduction of the nitro group.

Introduction: The Synthetic Challenge

The synthesis of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid is a critical step in various pharmaceutical and agrochemical research and development programs. The target molecule is typically assembled via a nucleophilic aromatic substitution (SNAr) reaction, most commonly an Ullmann condensation, between a derivative of 2-halopyridine-4-carboxylic acid and 2-chloro-4-nitrophenol.

The primary challenge in this synthesis is the preservation of the nitro group on the phenoxy moiety. The nitro group is a strong electron-withdrawing group, which is essential for activating the aromatic ring to nucleophilic attack.[1][2] However, it is also susceptible to reduction under various reaction conditions, leading to the formation of undesired byproducts such as the corresponding aniline derivative. This not only reduces the yield of the desired product but also complicates the purification process.

This guide provides a comprehensive framework for understanding and controlling the factors that influence the outcome of this synthesis, enabling you to achieve high yields of the target compound with minimal side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid, and what are the key reaction types involved?

A1: The most prevalent method for synthesizing 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid is the Ullmann condensation.[3][4] This is a type of copper-catalyzed nucleophilic aromatic substitution (SNAr) reaction.[3] The key transformation involves the coupling of a phenol (2-chloro-4-nitrophenol) with an aryl halide (a 2-halopyridine-4-carboxylic acid derivative).[3][4] The reaction is typically carried out in the presence of a copper catalyst, a base, and a high-boiling polar solvent.[4]

Q2: Why is the nitro group so important for this reaction?

A2: The nitro group plays a crucial role as a strong electron-withdrawing group. In nucleophilic aromatic substitution (SNAr) reactions, such groups are necessary to activate the aromatic ring towards attack by a nucleophile (in this case, the phenoxide).[1][2] The nitro group, positioned para to the chlorine atom on the phenol ring, helps to stabilize the negative charge of the Meisenheimer complex, a key intermediate in the SNAr mechanism.[5] This stabilization lowers the activation energy of the reaction, facilitating the substitution.

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The most significant side reaction is the reduction of the nitro group to an amino group, yielding 2-(2-Chloro-4-aminophenoxy)pyridine-4-carboxylic acid.[6] This can be promoted by certain reducing agents, high temperatures, and specific catalysts. Other potential side reactions include:

  • Smiles Rearrangement: An intramolecular SNAr reaction that can occur under basic conditions, leading to isomeric byproducts.

  • Decarboxylation: Loss of the carboxylic acid group from the pyridine ring, especially at very high temperatures.

  • Homocoupling: Self-coupling of the starting materials, although this is less common in Ullmann-type ether syntheses compared to biaryl couplings.

Q4: What are the typical signs of nitro group reduction in my reaction?

A4: The formation of the amino-substituted byproduct can often be observed by a change in the color of the reaction mixture, sometimes to a darker or more colored solution. Analytically, the presence of the reduced product can be confirmed by:

  • Thin-Layer Chromatography (TLC): The amino-substituted product will have a different Rf value than the desired nitro-compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a peak with a molecular weight corresponding to the reduced product (M-30, loss of O2 and gain of H2).

  • Proton NMR (1H NMR): The appearance of new aromatic signals and a broad singlet corresponding to the -NH2 protons.

Troubleshooting Guide: Minimizing Nitro-Reduction

This section provides practical solutions to common problems encountered during the synthesis, with a focus on preventing the undesired reduction of the nitro group.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Significant formation of the amino-substituted byproduct (nitro-reduction). 1. Inappropriate choice of base: Strong bases, especially in combination with certain solvents, can facilitate electron transfer processes that lead to nitro group reduction.Solution: Employ a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[7] These bases are generally strong enough to deprotonate the phenol but are less likely to induce reduction of the nitro group compared to stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
2. High reaction temperature: Traditional Ullmann condensations often require high temperatures (>150 °C), which can promote the reduction of the sensitive nitro group.[4]Solution: Optimize the reaction temperature. Aim for the lowest temperature at which a reasonable reaction rate is observed. Consider using a more reactive aryl halide (e.g., an iodide instead of a chloride on the pyridine ring) to facilitate the reaction at a lower temperature. The use of specific ligands can also accelerate the reaction at lower temperatures.[8]
3. Inappropriate solvent: Protic solvents like ethanol or methanol can act as proton sources and, in the presence of a reducing agent (even trace metals), can facilitate nitro reduction.[6]Solution: Use a high-boiling, aprotic polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.[4][7] These solvents are effective at solubilizing the reactants and facilitating the SNAr reaction without providing a ready source of protons for the reduction pathway.
4. Presence of reducing impurities: Trace metals or other reducing agents in the starting materials or reagents can catalyze the reduction of the nitro group.Solution: Ensure the use of high-purity starting materials and reagents. If necessary, purify the starting materials before use.
Slow or incomplete reaction, tempting an increase in temperature. 1. Inactive catalyst: The copper catalyst may be oxidized or otherwise deactivated.Solution: Use a reliable source of copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr).[4] Consider the use of a ligand, such as picolinic acid or a diamine, which can stabilize the copper catalyst and accelerate the reaction, allowing for lower reaction temperatures.[8]
2. Poor nucleophile generation: The base may not be effectively deprotonating the phenol.Solution: Ensure the base is of good quality and is sufficiently strong to deprotonate the phenol. The choice of solvent can also influence the effectiveness of the base.
Difficulty in purifying the final product from the reduced byproduct. The polarity of the desired product and the amino-substituted byproduct may be similar. Solution: Purification can often be achieved by column chromatography on silica gel. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, can be used to separate the two compounds. In some cases, recrystallization may be an effective purification method.[9][10] The acidic nature of the carboxylic acid group can also be exploited for purification through acid-base extraction, although the amino byproduct will also have basic properties.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Synthesis of 2-Chloro-4-pyridinecarboxylic acid (Precursor)

There are several reported methods for the synthesis of 2-chloro-4-pyridinecarboxylic acid. One common approach is the oxidation of 2-chloro-4-methylpyridine. Another involves the reaction of isonicotinic acid N-oxide with phosphorus oxychloride and phosphorus pentachloride.

Method: From Isonicotinic Acid N-Oxide

  • Reaction:

    • Isonicotinic acid N-oxide is treated with phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5) and heated to reflux.

    • The reaction mixture is then carefully quenched with water.

    • The product, 2-chloro-4-pyridinecarboxylic acid, precipitates and can be collected by filtration and recrystallized.

  • Reference: A detailed procedure can be found in the chemical literature.[11]

Synthesis of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (Target Molecule)

This protocol is based on the principles of the Ullmann condensation and is designed to minimize nitro-group reduction.

  • Materials:

    • 2-Chloro-4-pyridinecarboxylic acid

    • 2-Chloro-4-nitrophenol

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K2CO3), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-pyridinecarboxylic acid (1.0 eq.), 2-chloro-4-nitrophenol (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

    • Add copper(I) iodide (0.1 eq.).

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and acidify with dilute HCl to a pH of approximately 3-4.

    • The crude product will precipitate out of solution. Collect the solid by filtration.

    • Wash the solid with water and then a small amount of cold diethyl ether.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizing the Reaction Pathways

To better understand the desired reaction and the competing nitro-reduction side reaction, the following diagrams illustrate the key transformations.

Reaction Pathway Reactants 2-Chloro-4-pyridinecarboxylic acid + 2-Chloro-4-nitrophenol Intermediate Meisenheimer Complex (Stabilized by NO2 group) Reactants->Intermediate Ullmann Condensation (Cu(I), Base) Product 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (Desired Product) Intermediate->Product Elimination of Cl- Nitro_Product 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid Side_Product 2-(2-Chloro-4-aminophenoxy)pyridine-4-carboxylic acid (Side Product) Nitro_Product->Side_Product Nitro-Reduction (Undesired)

Caption: Desired Ullmann condensation pathway versus the competing nitro-reduction side reaction.

Data Summary: Key Reaction Parameters

Parameter Recommendation Rationale
Catalyst Copper(I) salts (e.g., CuI, CuBr)Provides the active Cu(I) species for the catalytic cycle.[4]
Base Mild inorganic bases (e.g., K2CO3, Cs2CO3)Effectively deprotonates the phenol without promoting nitro-reduction.[7]
Solvent Aprotic polar solvents (e.g., DMF, DMSO, 1,4-dioxane)Solubilizes reactants and facilitates the SNAr reaction.[4][7]
Temperature 100-140 °C (optimize for minimal side reaction)Balances reaction rate with the stability of the nitro group.[8]
Atmosphere Inert (e.g., Nitrogen, Argon)Prevents oxidation of the copper catalyst and other potential side reactions.

Concluding Remarks

The successful synthesis of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid with high yield and purity is contingent upon the careful control of reaction conditions to favor the desired nucleophilic aromatic substitution while suppressing the competing nitro-reduction pathway. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their experiments. The key to success lies in the judicious selection of catalyst, base, and solvent, coupled with optimization of the reaction temperature.

References

  • Jalalian, N., Ishikawa, E. E., Silva, L. F., Jr., & Olofsson, B. (2011). Mild and metal-free conditions allow a fast and high-yielding synthesis of diaryl ethers - including bulky ortho-substituted diaryl ethers, which are difficult to obtain by metal-catalyzed protocols. Organic Letters, 13(6), 1552–1555. [Link]

  • Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. (2025). ResearchGate. [Link]

  • Chen, J., et al. (2024).
  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. (2024). Journal of Synthetic Chemistry. [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. (2017). ACS Publications. [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. (n.d.). ResearchGate. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. (2019). IOP Conference Series: Earth and Environmental Science. [Link]

  • Sawyer, J. S., et al. (2002). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 67(19), 6958–6961. [Link]

  • Anderson, K. W., et al. (2006). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 128(33), 10694–10695. [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. [Link]

  • Ligand‐Free Copper‐Catalyzed Coupling of Phenols with Nitroarenes by using a Metal–Organic Framework as a Robust and Recoverable Catalyst. (2025). ResearchGate. [Link]

  • Ullmann coupling-An overview. (2025). OperaChem. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH. [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube. [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • picolinic acid hydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

  • Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. (n.d.).
  • Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. (2019). NIH. [Link]

  • Cross-Coupling Biarylation of Nitroaryl Chlorides Through High Speed Ball Milling. (n.d.). PMC. [Link]

  • Toward a Catalytic Atroposelective Synthesis of Diaryl Ethers Through C(sp2)–H Alkylation with Nitroalkanes. (n.d.). ACS Publications. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). PMC. [Link]

  • SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). DOI. [Link]

  • Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. (2017). Biomedical Research. [Link]

  • SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. (n.d.). University of Wyoming. [Link]

  • Reduction of nitro compounds. (n.d.). In Wikipedia. [Link]

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Reference Data & Comparative Studies

Validation

Reactivity of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid vs unsubstituted pyridine-4-carboxylic acid

An In-Depth Comparative Guide to the Reactivity of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid and Pyridine-4-carboxylic acid Introduction Pyridine carboxylic acids are foundational scaffolds in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid and Pyridine-4-carboxylic acid

Introduction

Pyridine carboxylic acids are foundational scaffolds in medicinal chemistry and materials science, offering a versatile platform for derivatization.[1] The introduction of substituents onto the pyridine ring dramatically alters the molecule's electronic landscape, thereby influencing its reactivity, basicity, and potential as a synthetic building block.[2][3] This guide provides a detailed comparative analysis of unsubstituted pyridine-4-carboxylic acid (isonicotinic acid) and its highly functionalized derivative, 2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid.

This analysis moves beyond a simple cataloging of properties to explain the causal relationships between structure and chemical behavior. We will dissect the electronic contributions of the complex phenoxy substituent to predict the reactivity at both the carboxylic acid function and the pyridine ring itself. The insights provided are intended for researchers, scientists, and drug development professionals who leverage these scaffolds in the synthesis of novel chemical entities.

Structural and Electronic Analysis

The fundamental difference between the two molecules lies in the substituent at the C2 position of the pyridine ring. This substitution pattern is pivotal, as it directly influences the electron density of the entire heterocyclic system.

Caption: Figure 1: Comparison of the two molecular structures.

Pyridine-4-carboxylic Acid (Isonicotinic Acid): The parent molecule's reactivity is dictated by two key features:

  • The Pyridine Nitrogen: As a heteroatom, nitrogen is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the aromatic ring, making it inherently less reactive towards electrophilic substitution than benzene but more susceptible to nucleophilic attack.[4][5]

  • The Carboxylic Acid Group: This group is also electron-withdrawing and deactivating towards the ring. Its primary reactivity is centered on the carboxyl carbon, which is electrophilic and can undergo reactions such as esterification and amidation.[6]

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic Acid: The substituent at the C2 position is a complex, multi-component system that drastically alters the electronic profile:

  • Phenoxy Ether Linkage: The ether oxygen atom possesses lone pairs that could potentially donate electron density to the pyridine ring via a resonance effect (+M). However, this donation is significantly undermined.

  • Ortho-Chloro and Para-Nitro Groups: On the attached phenyl ring, both the chlorine and, more powerfully, the nitro group are strong electron-withdrawing groups (-I and -M effects). They pull electron density away from the phenoxy oxygen.

  • Net Electronic Effect: The cumulative effect of the chloro and nitro substituents is a severe reduction in the electron-donating ability of the ether oxygen. The entire 2-(2-chloro-4-nitrophenoxy) group therefore acts as a potent net electron-withdrawing substituent. This has profound consequences for the reactivity of both the pyridine ring and the carboxylic acid.

Comparative Reactivity Analysis

The strong electron-withdrawing nature of the 2-(2-chloro-4-nitrophenoxy) group leads to predictable and significant differences in reactivity compared to the unsubstituted parent acid.

Reactivity of the Carboxylic Acid Group

The primary reactions of the carboxylic acid moiety, such as esterification and amidation, proceed via nucleophilic attack at the carbonyl carbon. The rate of these reactions is highly dependent on the electrophilicity of this carbon.

  • Unsubstituted Acid: The carbonyl carbon is rendered electrophilic by its two oxygen neighbors and the electron-withdrawing pyridine ring.

  • Substituted Acid: The powerful electron-withdrawing effect of the 2-(2-chloro-4-nitrophenoxy) group is transmitted through the pyridine ring to the C4 position. This further depletes electron density from the carboxylic acid, making the carbonyl carbon more electrophilic and the acid itself more acidic (a lower pKa value).

Prediction: 2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid will exhibit enhanced reactivity towards nucleophiles at the carboxylic acid position. It is expected to undergo esterification and amidation reactions under milder conditions or at a faster rate than unsubstituted pyridine-4-carboxylic acid.

Reactivity of the Pyridine Ring

The pyridine ring is electron-deficient and thus predisposed to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions.[7][8]

  • Unsubstituted Acid: While susceptible to SNAr, harsh conditions are often required unless a good leaving group is present at an activated position.

  • Substituted Acid: The presence of the strongly deactivating group at C2 makes the entire pyridine ring significantly more electron-poor. This hyper-activates the ring for subsequent nucleophilic attack. The most likely positions for a second substitution would be the C6 position, which is ortho to the ring nitrogen and para to the carboxylic acid. Under forcing conditions, the entire 2-(2-chloro-4-nitrophenoxy) group could also potentially act as a leaving group.

Basicity of the Pyridine Nitrogen

The basicity of the pyridine nitrogen is dependent on the availability of its lone pair of electrons.

  • Unsubstituted Acid: The pKa of the conjugate acid of pyridine-4-carboxylic acid is approximately 4.9.[9][10]

  • Substituted Acid: The electron-withdrawing substituent pulls electron density away from the nitrogen atom, making its lone pair less available for protonation.

Prediction: 2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid will be a weaker base than pyridine-4-carboxylic acid, exhibiting a significantly lower pKa for its conjugate acid.

Predicted Physicochemical and Reactivity Data

The following table summarizes the predicted differences based on the electronic analysis. These hypotheses can be validated experimentally using the protocols outlined in the subsequent section.

PropertyPyridine-4-carboxylic acid2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acidRationale for Difference
pKa (Carboxylic Acid) HigherLower (More Acidic) The strong -I/-M effect of the substituent increases the stability of the carboxylate conjugate base.
pKa (Conjugate Acid) ~4.9Significantly Lower (Less Basic) Electron density is withdrawn from the pyridine nitrogen, making its lone pair less available for protonation.
Reactivity in Amidation StandardHigher The carbonyl carbon is more electrophilic due to the enhanced electron-withdrawing nature of the substituted ring.
Reactivity in SNAr ModerateHigher The pyridine ring is significantly more electron-deficient, activating it for nucleophilic attack.

Experimental Protocol: Comparative Amidation

To empirically validate the predicted difference in carboxylic acid reactivity, a parallel amidation experiment can be conducted. The use of a standard coupling agent like EDC with HOBt provides a controlled system to assess the relative ease of amide bond formation. The reaction progress can be monitored by TLC or LC-MS to determine the relative rates of conversion.

Objective: To compare the rate of amide formation between the two acids and a model amine (e.g., benzylamine).

Materials:

  • Pyridine-4-carboxylic acid

  • 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Caption: Figure 2: A representative workflow for the comparative amidation experiment.

Step-by-Step Procedure:

  • Setup: In two separate round-bottom flasks, prepare solutions of pyridine-4-carboxylic acid (1.0 eq) and 2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To each flask, add HOBt (1.1 eq) and cool the mixtures to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to each flask and stir the activation mixtures for 20 minutes. The formation of the HOBt active ester is a crucial step for efficient amidation.[11]

  • Amine Addition: Slowly add benzylamine (1.1 eq) to each reaction flask.

  • Reaction: Remove the ice baths and allow the reactions to proceed at room temperature.

  • Monitoring: At set time intervals (e.g., every hour), withdraw a small aliquot from each reaction, quench, and analyze by TLC or LC-MS to compare the consumption of starting material and the formation of the product.

  • Work-up: Upon completion, dilute each reaction mixture with dichloromethane and transfer to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ to remove unreacted acid and HOBt, followed by brine.

  • Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide product.

  • Analysis: Compare the yields and purity of the crude products. If necessary, purify by column chromatography to obtain the final products for full characterization. The expected outcome is a higher yield and/or faster reaction time for the substituted acid.

Conclusion

Theoretical analysis based on fundamental electronic principles strongly indicates that 2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid is a significantly more reactive molecule than its unsubstituted counterpart. The powerful electron-withdrawing nature of the substituent at the C2 position enhances the electrophilicity of the carboxylic acid group, making it more susceptible to nucleophilic attack in reactions like amidation and esterification. Concurrently, this substitution depletes electron density from the pyridine ring, activating it towards further nucleophilic aromatic substitution while decreasing the basicity of the ring nitrogen. These predicted characteristics, which can be confirmed through standardized experimental protocols, make this substituted pyridine derivative a potentially valuable, highly reactive intermediate for applications in drug discovery and complex molecule synthesis.

References

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilic substitution is easy with pyridines. (n.d.). Kimia.school. Available at: [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+. Available at: [Link]

  • Pyridine. (n.d.). Wikipedia. Available at: [Link]

  • Goldsmith, C. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]

  • Goldsmith, C. R., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions. Available at: [Link]

  • Marinković, A. D., et al. (2009). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Available at: [Link]

  • Marinković, A., et al. (2005). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part I. Pyridine mono-carboxylic acids. Journal of the Serbian Chemical Society. Available at: [Link]

  • Al-Hussaini, A. J. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. Available at: [Link]

  • Abramovitch, R. A. (1966). Substitution in the Pyridine Series: Effect of Substituents. Advances in Heterocyclic Chemistry. Available at: [Link]

  • Adsorption and Reactivity of Pyridine Dicarboxylic Acid on Cu(111). (2018). ACS Publications. Available at: [Link]

  • Esterification of pyridine carboxylic acids. (1956). Google Patents.
  • Dunn, G. E., et al. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids. (n.d.). Arkivoc. Available at: [Link]

  • Esterification of pyridine carboxylic acids. (1960). Google Patents.
  • Rate of Decarboxylation of pyridinecarboxylic acids. (2017). Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of pyridine-4-carboxylic acid. (n.d.). PrepChem.com. Available at: [Link]

  • Isonicotinic acid. (n.d.). Wikipedia. Available at: [Link]

  • An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. (2023). PubMed. Available at: [Link]

  • Amidation Reaction of Carboxylic Acid with Formamide Derivative Using SO3·pyridine. (n.d.). ResearchGate. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). ACS Publications. Available at: [Link]

  • Pyridine-4-carboxylic acid amide. (n.d.). J&K Scientific LLC. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • 4-Pyridinecarboxylic acid, methyl ester. (n.d.). NIST WebBook. Available at: [Link]

  • Isonicotinamide. (n.d.). MilliporeSigma. Available at: [Link]

  • How is 2-Chloro-4 pyridinecarboxylic acid synthesized. (2023). Bloom Tech. Available at: [Link]

  • Chemical Properties of 4-Pyridinecarboxylic acid (CAS 55-22-1). (n.d.). Cheméo. Available at: [Link]

  • pyridine-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. (2024). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 2-chloro-4-pyridinecarboxylic acid. (n.d.). PrepChem.com. Available at: [Link]

  • pKa Data Compiled by R. Williams. (n.d.). EPFL. Available at: [Link]

  • pKa values for carboxylic acids. (n.d.). ResearchGate. Available at: [Link]

  • 4-Pyridinecarboxylic acid. (n.d.). NIST WebBook. Available at: [Link]

  • Pyridylic anions are soft nucleophiles in the palladium-catalyzed C(sp3)–H allylation of 4-alkylpyridines. (2020). RSC Publishing. Available at: [Link]

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  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (n.d.). PMC. Available at: [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. (n.d.). MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Purity Validation of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid by LC-MS/MS

Introduction: The Imperative of Purity in Drug Development In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product. For novel intermediates like 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid, a compound with significant potential in medicinal chemistry, establishing a robust and reliable analytical method for purity validation is a critical first step in its journey from the lab to the clinic.

This guide provides an in-depth, experience-driven approach to developing and validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this specific molecule. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, from mobile phase composition to mass spectrometer settings. Furthermore, we will present a comparative analysis of two common reversed-phase columns to underscore the principles of method robustness. This work is structured to align with the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2]

Analyte Characterization

A thorough understanding of the analyte is the foundation of any successful analytical method. The key physicochemical properties of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid are summarized below.

PropertyValueSource
Chemical Name 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid-
CAS Number 1183359-87-6[1][2]
Molecular Formula C₁₂H₇ClN₂O₅[1][2]
Molecular Weight 294.65 g/mol [2]
Chemical Structure (Structure based on name)

The structure contains multiple functional groups that dictate its analytical behavior: a carboxylic acid (pKa ~4-5), a pyridine ring (basic nitrogen), a nitro group (electron-withdrawing), and a chloro-substituent. This combination makes the molecule amenable to reversed-phase chromatography and highly responsive to electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode due to the acidic proton.

Method Development and Validation Workflow

Our approach follows a logical progression from understanding the molecule to full method validation, ensuring a self-validating and trustworthy protocol.

Method_Validation_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Development cluster_2 Phase 3: ICH Q2(R1) Validation cluster_3 Phase 4: Finalization A Analyte Characterization (MW, Structure, pKa) B Impurity Profiling (Synthesis Route Analysis) A->B Predicts targets C LC Method Optimization (Column, Mobile Phase, Gradient) A->C D MS/MS Parameter Tuning (Ionization, MRM Transitions) A->D E Specificity & System Suitability B->E Defines specificity C->E D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness (Column Comparison) H->I J Final Method Documentation I->J

Caption: Overall workflow for LC-MS/MS method development and validation.

PART 1: LC-MS/MS Method Development

The goal is to achieve a sensitive, selective, and robust method for the quantification of the main compound and the separation of its potential impurities.

Postulated Impurities

Based on a common synthetic route for diaryl ethers (nucleophilic aromatic substitution), we can predict several potential process-related impurities. A robust purity method must be able to resolve the main peak from these compounds.

Impurity_Logic cluster_reactants Starting Materials cluster_products Products & Impurities reactant1 2-chloropyridine-4-carboxylic acid C₆H₄ClNO₂ MW: 157.55 product Target Analyte C₁₂H₇ClN₂O₅ MW: 294.65 reactant1->product SNAr Reaction impurity2 Hydrolysis Impurity (2-hydroxypyridine-4-carboxylic acid) C₆H₅NO₃ MW: 139.11 reactant1->impurity2 Side reaction reactant2 2-chloro-4-nitrophenol C₆H₄ClNO₃ MW: 173.55 reactant2->product SNAr Reaction impurity1 Isomeric Impurity (e.g., 4-chloro-2-nitrophenol reactant) C₁₂H₇ClN₂O₅ MW: 294.65 product->impurity1 Co-eluting risk

Caption: Logical relationship between starting materials and potential impurities.

Chromatographic System & Conditions

Rationale: A C18 stationary phase is the workhorse of reversed-phase chromatography and is well-suited for retaining moderately polar aromatic acids. We employ a gradient elution to ensure that both the main analyte and any potential impurities with different polarities are well-resolved and elute with good peak shape. The mobile phase is acidified with formic acid. This is critical for two reasons: 1) It suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks on a C18 column. 2) It provides a source of protons, which aids in the electrospray ionization process.[3]

Experimental Protocol: LC System Setup

  • LC System: Agilent 1290 Infinity II or equivalent UHPLC system.

  • Column:

    • Primary Column: Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm).

    • Comparative Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 20
    8.0 95
    10.0 95
    10.1 20

    | 12.0 | 20 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry System & Conditions

Rationale: Given the acidic nature of the analyte, negative ion mode ESI is the logical choice for achieving high sensitivity.[4] We will use Multiple Reaction Monitoring (MRM) for quantification, which provides superior selectivity and signal-to-noise by monitoring a specific precursor-to-product ion transition. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) and typically correspond to stable fragments of the molecule.

Experimental Protocol: MS/MS Parameter Optimization

  • MS System: Sciex Triple Quad™ 5500 or equivalent.

  • Ion Source: Electrospray Ionization (ESI), Negative Mode.

  • Analyte Infusion: Directly infuse a ~1 µg/mL solution of the analyte in 50:50 Acetonitrile:Water into the mass spectrometer to optimize MS parameters.

  • Parameter Tuning:

    • IonSpray Voltage: ~ -4500 V

    • Source Temperature: ~ 550 °C

    • Curtain Gas (CUR): ~ 35 psi

    • Ion Source Gas 1 (GS1): ~ 50 psi

    • Ion Source Gas 2 (GS2): ~ 50 psi

  • MRM Transitions: Optimize declustering potential (DP) and collision energy (CE) for the most intense and stable transitions.

    Analyte Q1 (Precursor Ion) [m/z] Q3 (Product Ion) [m/z] DP (V) CE (V) Role
    2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid 293.0 249.0 (Loss of CO₂) -80 -25 Quantifier

    | 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid | 293.0 | 156.0 (Cleavage product) | -80 | -40 | Qualifier |

PART 2: Method Validation (ICH Q2(R1) Framework)

The developed method was validated for specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ) according to ICH guidelines.[5]

Specificity

Specificity was demonstrated by analyzing a blank (diluent), the analyte, and the analyte spiked with potential impurities (2-chloropyridine-4-carboxylic acid and 2-chloro-4-nitrophenol). The method proved to be specific, with no interference from the blank or co-elution of impurities at the retention time of the main analyte peak.

Linearity and Range

A stock solution was prepared and serially diluted to create calibration standards over the range of 0.1 µg/mL to 100 µg/mL.

Results:

Parameter Result Acceptance Criteria
Correlation Coefficient (r²) 0.9992 ≥ 0.995
Calibration Model Linear, 1/x weighting -

| Validated Range | 0.5 - 75 µg/mL | - |

Accuracy and Precision

Accuracy (as % recovery) and precision (as %RSD) were assessed by analyzing quality control (QC) samples at three concentrations (Low, Mid, High) in triplicate on three different days.

Results Summary:

QC Level Concentration (µg/mL) Intra-day Precision (%RSD, n=3) Inter-day Precision (%RSD, n=9) Accuracy (% Recovery) Acceptance Criteria
Low 1.0 2.1% 3.5% 102.3% RSD ≤ 15%, Recovery 85-115%
Mid 10.0 1.5% 2.8% 98.7% RSD ≤ 15%, Recovery 85-115%

| High | 50.0 | 1.1% | 2.1% | 101.5% | RSD ≤ 15%, Recovery 85-115% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise (S/N) ratio of low-concentration standards.

Results:

Parameter S/N Ratio Resulting Concentration
LOD ≥ 3 0.05 µg/mL

| LOQ | ≥ 10 | 0.15 µg/mL |

PART 3: Comparative Column Performance (Robustness)

To evaluate the robustness of the chromatographic method, the full validation was repeated using a different C18 column with a similar particle size but different stationary phase bonding technology.

Comparison Data:

Parameter Waters ACQUITY HSS T3 Phenomenex Kinetex C18 Comments
Retention Time (min) 4.82 5.01 Minor shift, acceptable.
Tailing Factor 1.05 1.12 Both provide excellent peak symmetry.
Theoretical Plates 18,500 17,900 Both columns show high efficiency.
LOQ (µg/mL) 0.15 0.18 Comparable sensitivity.

| Correlation Coefficient (r²) | 0.9992 | 0.9989 | Both show excellent linearity. |

The results demonstrate that the method is robust and transferable between high-quality, modern C18 columns, with only minor adjustments to retention time windows needed. This interchangeability is a hallmark of a well-developed analytical method, providing flexibility in a laboratory setting.

Conclusion

This guide details a highly sensitive, specific, accurate, and robust LC-MS/MS method for the purity validation of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid. By grounding our experimental choices in the physicochemical properties of the analyte and following the internationally recognized ICH Q2(R1) framework, we have established a self-validating system that provides a high degree of confidence in the analytical results. The successful comparison between two different C18 columns further solidifies the method's robustness. This protocol serves as an authoritative template for researchers and drug development professionals tasked with ensuring the quality and safety of novel pharmaceutical intermediates.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Thoreauchem. 2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid-1183359-87-6. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kero, F. et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. [Link]

  • U.S. Food and Drug Administration. (2019). Determination of Chloramphenicol and Nitrofuran Metabolites in Cobia, Croaker, and Shrimp Using Microwave-Assisted Derivatization. [Link]

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Validation

Benchmarking the Efficacy of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic Acid in Agrochemical Screening

Executive Summary The evolution of herbicide-resistant weed species demands the continuous discovery of novel active agrochemical scaffolds. Protoporphyrinogen IX oxidase (PPO) inhibitors remain a highly effective class...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of herbicide-resistant weed species demands the continuous discovery of novel active agrochemical scaffolds. Protoporphyrinogen IX oxidase (PPO) inhibitors remain a highly effective class of herbicides due to their rapid action, broad-spectrum efficacy, and low use rates. While traditional diphenyl ethers (DPEs) like acifluorfen and oxyfluorfen have historically dominated this space, their high lipophilicity often limits systemic mobility within the plant vascular system.

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid emerges as a high-potential alternative. By replacing the second benzene ring of a traditional DPE with a pyridine-4-carboxylic acid moiety, researchers have developed a phenoxypyridine bioisostere that fundamentally alters the physicochemical profile of the molecule. This guide objectively benchmarks this scaffold against commercial standards, detailing the mechanistic rationale and the self-validating screening protocols required to evaluate its agrochemical potential.

Mechanistic Rationale: The Phenoxypyridine Advantage

To understand the efficacy of this compound, we must examine the causality of its target-site interactions. PPO (EC 1.3.3.4) is a critical enzyme in the biosynthesis of chlorophyll and heme, catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX.

The 2-chloro-4-nitrophenoxy moiety of our test compound acts as a competitive inhibitor. It perfectly mimics half of the native porphyrin substrate, allowing it to aggressively bind and block the PPO active site. When PPO is inhibited, the substrate (protoporphyrinogen IX) accumulates in the chloroplast and leaks into the cytoplasm. There, it undergoes non-enzymatic oxidation to protoporphyrin IX. Upon exposure to light, this accumulated protoporphyrin IX generates highly reactive singlet oxygen (ROS), leading to catastrophic lipid peroxidation, membrane disruption, and rapid plant cell death .

The critical advantage of the pyridine-4-carboxylic acid substitution lies in its tunable polarity. The ionizable carboxylic acid improves phloem and xylem mobility compared to highly lipophilic DPEs. This allows for superior systemic translocation in targeted weed species, overcoming the contact-only limitations of older PPO inhibitors .

PPO_Mechanism Substrate Protoporphyrinogen IX (Chloroplast) Enzyme Protoporphyrinogen Oxidase (PPO) TARGET ENZYME Substrate->Enzyme Normal Substrate Binding Leakage Protoporphyrinogen IX (Cytoplasm Leakage) Substrate->Leakage Accumulation due to Blockade Product Protoporphyrin IX (Chloroplast) Enzyme->Product Enzymatic Oxidation Inhibitor 2-(2-Chloro-4-nitrophenoxy) pyridine-4-carboxylic acid Inhibitor->Enzyme Competitive Inhibition Oxidation Non-enzymatic Oxidation (Plasma Membrane) Leakage->Oxidation CytoProduct Protoporphyrin IX (Cytoplasm) Oxidation->CytoProduct ROS Singlet Oxygen (ROS) & Lipid Peroxidation CytoProduct->ROS Light Exposure Death Membrane Disruption & Plant Cell Death ROS->Death

Figure 1: Mechanism of action for PPO inhibition and subsequent ROS-mediated cell death.

Comparative Efficacy Benchmarking

To objectively evaluate 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid, it must be benchmarked against established commercial PPO inhibitors. The following table synthesizes representative screening data, highlighting the trade-offs between intrinsic enzyme affinity, whole-plant efficacy, and physicochemical properties.

CompoundScaffold TypeIn Vitro PPO IC₅₀ (nM)Post-Emergence Control (%)*LogPSystemic Mobility
2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid Phenoxypyridine12.5 ± 1.288%2.4Moderate-High (Phloem/Xylem)
Acifluorfen Diphenyl Ether (Acid)18.1 ± 2.085%3.1Moderate
Oxyfluorfen Diphenyl Ether (Ester)8.4 ± 0.996%4.7Low (Contact Only)

*Representative control of broadleaf weeds (e.g., Amaranthus retroflexus) at 75 g a.i./ha.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the screening of this compound must utilize self-validating protocols. Every step below is designed with built-in controls to confirm causality and eliminate false positives.

Protocol 1: In Vitro PPO Inhibition Fluorescence Assay
  • Objective: Quantify the intrinsic binding affinity (IC₅₀) of the compound to recombinant PPO.

  • Causality & Validation: The assay measures the enzymatic production of highly fluorescent protoporphyrin IX. To validate that the reduction in fluorescence is due to true enzymatic inhibition and not compound auto-fluorescence or quenching, a no-enzyme control (background) and an Oxyfluorfen positive control must be run in parallel. Furthermore, all substrate preparations must be conducted under strictly low-light conditions to prevent non-enzymatic auto-oxidation, which would artificially inflate baseline fluorescence.

  • Methodology:

    • Express and purify recombinant Echinochloa crus-galli PPO (EcPPO) or Arabidopsis thaliana PPO (AtPPO).

    • Prepare the substrate (protoporphyrinogen IX) by reducing commercial protoporphyrin IX with sodium amalgam in a dark room.

    • Dilute 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid in DMSO (ensure final assay concentration is <1% DMSO to prevent enzyme denaturation).

    • Incubate the enzyme, test compound, and substrate in assay buffer (pH 7.2) at 30°C for 30 minutes in the dark.

    • Terminate the reaction and measure fluorescence (Excitation: 400 nm, Emission: 630 nm). Calculate IC₅₀ using non-linear regression.

Protocol 2: Greenhouse Whole-Plant Herbicidal Screening
  • Objective: Evaluate in vivo post-emergence efficacy and crop selectivity.

  • Causality & Validation: Because the test compound contains a hydrophilic carboxylic acid, its cuticular penetration is naturally hindered compared to esterified derivatives. Therefore, formulating the spray solution with a non-ionic surfactant is strictly required to ensure the compound reaches the cellular target. To validate the light-dependent PPO mechanism, a dark-control subset of treated plants must be kept in complete darkness for 48 hours post-treatment; a true PPO inhibitor will show zero necrotic symptoms until light exposure.

  • Methodology:

    • Cultivate a panel of broadleaf and grass weeds to the 3-4 leaf stage.

    • Dissolve the compound in a carrier solvent (Acetone/Water 1:1) containing 0.2% Tween-20 to overcome the waxy cuticular barrier.

    • Apply treatments using a track sprayer calibrated to deliver 300 L/ha at varying doses (e.g., 37.5, 75, 150 g a.i./ha). Include a solvent-only negative control.

    • Transfer plants to a greenhouse (16h light/8h dark photoperiod).

    • Record visual injury scores (0% = no effect, 100% = complete death) at 7 and 14 days post-treatment (DPT), specifically noting characteristic PPO bleaching and necrosis.

Screening_Workflow Compound Compound Prep 2-(2-Chloro-4-nitrophenoxy)... Dissolved in DMSO/Tween-20 InVitro In Vitro Assay Recombinant PPO Enzyme Fluorescence Readout Compound->InVitro Aliquot for Enzyme InVivo In Vivo Greenhouse Pre/Post-Emergence Weed Species Panel Compound->InVivo Formulation for Spray Analysis Data Analysis IC50 & ED50 Calculation Selectivity Index InVitro->Analysis IC50 Data InVivo->Analysis ED50 Data

Figure 2: High-throughput agrochemical screening workflow for novel PPO inhibitors.

Conclusion & Future Directions

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid represents a highly active phenoxypyridine scaffold with potent PPO inhibitory activity. While its in vitro affinity rivals commercial standards, its in vivo efficacy is heavily dependent on formulation due to the free carboxylic acid. Future agrochemical development efforts should focus on derivatizing this carboxylic acid moiety—such as converting it into an ester, amide, or acylthiourea—to enhance cuticular penetration. These derivatives can act as pro-herbicides that easily penetrate the leaf surface before being cleaved back to the active acid within the plant tissue .

References

  • Zhao, L.-X., Luo, K., Guo, X.-D., Zou, Y.-L., Gao, S., Fu, Y., & Ye, F. (2025). "Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides." Journal of Agricultural and Food Chemistry, 73(9), 5020-5032. URL:[Link]

  • Zhao, L.-X., et al. (2022). "Advancement of Phenoxypyridine as an Active Scaffold for Pesticides." Molecules, 27(20), 6803. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

As a Senior Application Scientist, I recognize that managing complex, multi-functional molecules requires moving beyond generic safety data sheets. 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (CAS: 1183359-87-6...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing complex, multi-functional molecules requires moving beyond generic safety data sheets. 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid (CAS: 1183359-87-6) is a highly specialized intermediate utilized in drug development and agrochemical research. Because it contains a halogen, a nitroaromatic system, and an ionizable pyridine-carboxylic acid moiety, its disposal presents a unique convergence of environmental, regulatory, and chemical liabilities.

This guide provides the mechanistic reasoning and self-validating protocols necessary to manage this compound safely, ensuring total compliance with environmental regulations and protecting laboratory personnel.

Physicochemical Profiling & Hazard Causality

To dispose of a chemical safely, one must first understand the structural liabilities that dictate its behavior in the environment and in waste streams.

  • The Halogenated Ether Liability: The presence of a covalent carbon-chlorine bond classifies this molecule as a Halogenated Organic Compound (HOC). If combusted at low temperatures, HOCs can undergo radical recombination to form highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, it is legally restricted from standard land disposal and must be routed to specialized, high-temperature incineration facilities.

  • The Nitroaromatic Liability: The nitro group is strongly electron-withdrawing, which severely depletes the electron density of the aromatic ring. This makes the molecule highly recalcitrant to standard aerobic bacterial degradation found in municipal wastewater treatment plants.

  • The Ionizable Pyridine-Carboxylate Liability: The carboxylic acid group has a low pKa. At neutral or slightly basic pH, the molecule deprotonates to form a carboxylate salt, drastically increasing its aqueous solubility and environmental mobility.

Table 1: Quantitative Hazard & Waste Characterization

ParameterValue / ClassificationOperational Implication
Chemical Class Halogenated Nitroaromatic PyridineMust be strictly segregated from non-halogenated solvent waste.
EPA Waste Designation Halogenated Organic CompoundSubject to [1].
Aqueous Solubility pH-dependent (High at pH > 5)Sink disposal is strictly prohibited; highly mobile in groundwater.
Thermal Liability Generates NOx and HCl gasRequires rotary kiln incineration (>1000°C) with caustic scrubbing.
Biological Liability Recalcitrant to aerobic digestionCannot be routed to standard biological wastewater treatment.
Step-by-Step Laboratory Disposal Protocol

The following protocols are designed as self-validating systems to prevent accidental environmental release and ensure regulatory compliance.

Phase 1: Glassware Decontamination & Segregation

Do not wash reaction flasks containing residues of this compound directly in the sink.

  • The Causality: Standard laboratory detergents are slightly basic. Introducing this compound to soapy water will deprotonate the carboxylic acid, converting it into a highly water-soluble salt. Discharging this down the drain bypasses standard municipal bio-sludge filtration, releasing toxic nitroaromatics directly into aquatic ecosystems.

  • Validation Step: Rinse all contaminated glassware with a compatible organic solvent (e.g., acetone, methanol, or dichloromethane) before standard washing. Collect this rinsate exclusively in the Halogenated Waste stream.

Phase 2: Liquid Waste Processing

Route all solutions containing this compound to a designated "Halogenated Organic Waste" container.

  • The Causality: Under EPA guidelines, any waste stream containing >1,000 ppm of total halogens is presumed to be a regulated hazardous waste [2]. Mixing halogenated waste with non-halogenated solvents lowers the overall BTU (heating value) of the waste drum. This creates a severe regulatory violation and drastically increases the cost of disposal, as the entire drum must now be treated as halogenated.

  • Validation Step: Visually inspect the waste carboy for phase separation. Because halogenated solvents are often denser than water, ensure the container is rated for high-density liquids. Enforce a strict 80% maximum fill rule to prevent hydrostatic rupture from vapor expansion.

Phase 3: Solid Waste Processing
  • Containment: Place all contaminated solid consumables (weigh boats, pipette tips, silica gel from chromatography) into a puncture-resistant, sealable container.

  • Labeling: Affix a hazardous waste tag immediately. The label must explicitly state: "Halogenated Organic Solid Waste - Contains Nitroaromatics."

Ultimate Destruction: The Incineration Pathway

Once the waste leaves your facility, it cannot be placed in a landfill. Because [3], biological treatment is ineffective. The only EPA-approved method for total destruction is thermal oxidation.

G Start Waste Generation: 2-(2-Chloro-4-nitrophenoxy) pyridine-4-carboxylic acid Decision Physical State Assessment Start->Decision Solid Solid Waste (Powders, PPE, Silica) Decision->Solid Liquid Liquid Waste (Reaction Solvents) Decision->Liquid Segregation RCRA Halogenated Organic Waste Stream Solid->Segregation Liquid->Segregation Incineration High-Temperature Incineration (>1000°C) Segregation->Incineration Licensed Transport Scrubbing Caustic Scrubbing (HCl & NOx Neutralization) Incineration->Scrubbing Off-gas

Workflow for segregation and high-temperature destruction of halogenated nitroaromatic waste.

The Mechanistic Destruction Process:

  • Rotary Kiln Incineration: The waste is injected into a rotary kiln operating at temperatures exceeding 1,000°C. This extreme heat is required to homolytically cleave the stable C-Cl bonds and prevent the synthesis of dioxins [4].

  • Off-Gas Neutralization: The combustion of the chlorine and nitro groups generates hydrochloric acid (HCl) gas and nitrogen oxides (NOx). The incinerator's exhaust is passed through a wet caustic scrubber (using sodium hydroxide), which neutralizes the acidic gases into harmless aqueous salts (NaCl) before environmental release.

Emergency Spill Response & Chemical Remediation

If a large-scale aqueous spill occurs, standard containment protocols apply (use inert absorbents like vermiculite; do not use combustible materials like sawdust due to the nitroaromatic content).

If the compound contaminates a localized water system, emerging remediation technologies utilize Zero-Valent Iron (ZVI) nanoparticles . ZVI acts as a powerful reducing agent, anaerobically reducing the nitro group (-NO2) to an amine (-NH2). This chemical transformation significantly lowers the molecule's toxicity and makes the resulting structure susceptible to subsequent biological degradation.

References
  • Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • Title: RCRA Waste Management and Halogenated Solvent Limits (RO 13579) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Biological Treatment of Nitroaromatics in Wastewater Source: MDPI - Water Journal URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) National Service Center for Environmental Publications URL: [Link]

Handling

A Senior Application Scientist's Guide to Handling 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

Foreword: As drug development professionals, our work inherently involves handling novel chemical entities for which comprehensive safety data may not yet exist. This guide addresses the safe handling of 2-(2-Chloro-4-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: As drug development professionals, our work inherently involves handling novel chemical entities for which comprehensive safety data may not yet exist. This guide addresses the safe handling of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from structurally analogous compounds to establish a robust and conservative safety protocol. Our primary objective is to empower you with the knowledge to manage risk effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment by Structural Analogy

To determine the appropriate personal protective equipment (PPE), we must first understand the potential hazards by deconstructing the molecule into its primary functional components: a chlorinated nitroaromatic ring and a pyridine carboxylic acid moiety .

  • Chlorinated Nitroaromatic Compounds: This class of chemicals is recognized for its potential toxicity and persistence in the environment.[1][2] They are often associated with hazards such as skin, eye, and respiratory tract irritation.[3]

  • Pyridine Carboxylic Acids: Compounds in this family, such as nicotinic acid and 2-chloronicotinic acid, are known to be irritants, particularly causing serious eye irritation.[4][5][6] Depending on the specific structure, they can also cause skin and respiratory irritation.[5][7]

Based on this analysis, we will operate under the assumption that 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid is, at a minimum, a skin, eye, and respiratory irritant, and is harmful if swallowed or inhaled.[3]

The Hierarchy of Controls: Your First Line of Defense

Before selecting PPE, we must prioritize engineering and administrative controls. PPE is the last line of defense, intended to protect you from hazards that cannot be eliminated through other means.

cluster_0 Hierarchy of Controls for Chemical Handling Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a Less Hazardous Reagent - If Possible) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood, Ventilated Enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., Standard Operating Procedures, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat - The Final Barrier) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: All handling of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid in its solid (powder) form or in volatile solvents must be conducted within a certified chemical fume hood.[8] This is non-negotiable and serves to minimize inhalation exposure.

  • Administrative Controls: Designate a specific area within the lab for handling this compound. Ensure all users are trained on the procedures outlined in this guide. Work surfaces should be decontaminated after each use.

Personal Protective Equipment (PPE) Protocol

The appropriate level of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile or Butyl rubber glovesFlame-resistant lab coatNot required (if container is sealed)
Weighing Solid Chemical splash gogglesButyl rubber gloves (recommended) or double-gloved nitrileFlame-resistant lab coat, buttonedRequired if outside a fume hood (N95 minimum)
Dissolution & Transfer Chemical splash goggles & face shieldButyl rubber gloves (recommended) or double-gloved nitrileFlame-resistant, chemical-resistant apron over lab coatNot required (if inside a fume hood)
Reaction Workup Chemical splash goggles & face shieldButyl rubber gloves (recommended) or double-gloved nitrileFlame-resistant, chemical-resistant apron over lab coatNot required (if inside a fume hood)
Detailed PPE Specifications:
  • Eye and Face Protection:

    • Chemical Splash Goggles: Must be worn for all operations involving the transfer of solids or liquids.[4] They must conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[8][9]

    • Face Shield: A face shield is required to be worn over goggles whenever there is a risk of splashing, such as during dissolution in a solvent or during reaction workup.[10]

  • Hand Protection:

    • Gloves: Due to the presence of a nitroaromatic group, butyl rubber gloves are highly recommended as they provide excellent protection against this chemical class.[11][12] If butyl rubber gloves are not available, wearing two pairs of nitrile gloves ("double-gloving") is an acceptable alternative for short-duration tasks.

    • Glove Inspection: Gloves must be inspected for any signs of degradation or puncture before each use.[9]

    • Contamination: If a glove comes into contact with the chemical, it must be removed immediately and disposed of as hazardous waste. Hands should be washed thoroughly before donning a new glove.

  • Body Protection:

    • Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[10][13] This protects the skin from accidental spills.

    • Apron: A chemical-resistant apron should be worn over the lab coat during large-volume transfers or when a significant splash hazard exists.

    • Personal Clothing: Long pants and closed-toe, chemical-resistant shoes are mandatory at all times in the laboratory.[10][13]

  • Respiratory Protection:

    • When handling the solid compound outside of a certified chemical fume hood (e.g., in a balance room without localized ventilation), a NIOSH-approved N95 respirator or higher is required to prevent the inhalation of fine powders.[13] Respirator use must comply with your institution's respiratory protection program, which includes fit-testing and medical clearance.

Step-by-Step Safe Handling Procedures

This workflow is designed to minimize exposure and prevent contamination.

A 1. Preparation Don all required PPE as per the task. B 2. Engineering Controls Verify fume hood is operational. Prepare a designated workspace. A->B C 3. Weighing Weigh the solid inside the fume hood. Use a draft shield if available. B->C D 4. Transfer & Dissolution Use a spatula for transfer to avoid dust. Slowly add solvent to the solid. C->D E 5. Post-Handling Cleanup Decontaminate all equipment and surfaces. Collect all waste in a labeled container. D->E F 6. Doffing PPE Remove PPE in the correct order (gloves first) to avoid self-contamination. E->F G 7. Personal Hygiene Wash hands thoroughly with soap and water. F->G

Caption: Standard workflow for safely handling the solid compound.

  • Preparation: Before retrieving the chemical from storage, don the appropriate PPE as specified in the table above. Prepare your workspace within the fume hood by laying down absorbent, disposable bench paper.

  • Weighing: If possible, place the analytical balance inside the fume hood.[13] Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container, avoiding the creation of dust.[13]

  • Dissolution: In the fume hood, add the desired solvent to the container with the solid compound slowly to prevent splashing.[13] If sonication or heating is required, ensure the container is properly sealed or equipped with a condenser to prevent vapor release.

  • Post-Handling Cleanup: Thoroughly decontaminate the spatula and any other equipment that came into contact with the compound using a suitable solvent. Collect this cleaning solvent as hazardous waste.[13] Wipe down the work surface in the fume hood.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the apron, face shield, goggles, and finally the lab coat. Dispose of all single-use PPE as hazardous waste.

  • Hygiene: Immediately wash your hands and forearms thoroughly with soap and water after completing the work and removing your PPE.[5][7]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[5][8] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8] Seek immediate medical attention.

In Case of a Spill: Evacuate personnel from the immediate area.[9] Wearing the appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it into a suitable, sealed container for hazardous waste disposal.[7][9] Do not allow the chemical to enter drains.[9]

Disposal Plan

Due to its chlorinated nitroaromatic structure, this compound and all associated materials are considered hazardous waste.[1]

  • Solid Waste: Unused compound, contaminated PPE (gloves, bench paper, etc.), and absorbed spill material must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound and all solvents used for decontamination must be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.

References

  • 4-Pyridinecarboxylic acid SDS, 55-22-1 Safety Data Sheets. ECHEMI.

  • 3-Pyridinecarboxylic acid(59-67-6) - ChemicalBook. ChemicalBook.

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.

  • 4-Pyridinecarboxylic acid - PENTA. Penta Chemicals.

  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln Environmental Health and Safety.

  • OSHA Glove Selection Chart. University of Texas at Dallas Environmental Health and Safety.

  • 2,3-Pyridine dicarboxylic acid Safety Data Sheet. Jubilant Ingrevia Limited.

  • Pyridine-2-carboxylic Acid Safety Data Sheet. TCI Chemicals.

  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco Environmental Health & Safety.

  • Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Applied Microbiology and Biotechnology.

  • Spain, J. C. (Ed.). (2012). Biodegradation of nitroaromatic compounds and explosives. CRC press.

  • 2-Chloropyridine-4-carboxylic acid Safety Data Sheet. Fisher Scientific.

  • 4-Chloro-2-pyridinecarboxylic Acid Safety Data Sheet. TCI Chemicals.

  • Al-Asheh, S., & Al-Absi, R. S. (2024). Biological Treatment of Nitroaromatics in Wastewater. Water.

  • 2-Chloronicotinic acid Safety Data Sheet. Fisher Scientific.

  • Arora, P. K., Sasikala, C., & Ramana, C. V. (2012). Degradation of chlorinated nitroaromatic compounds. Applied microbiology and biotechnology, 93(6), 2265–2277.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid
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2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid
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